SSR180711
Beschreibung
a selective alpha7 acetylcholine nicotinic receptor (n-AChRs) partial agonist; structure in first source
Eigenschaften
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOZRCLQMJJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047359 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298198-52-4 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298198-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SSR-180711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SSR180711's Mechanism of Action in Schizophrenia: A Technical Guide
Core Tenet: Selective Partial Agonism at the α7 Nicotinic Acetylcholine Receptor
SSR180711 is a novel compound that has demonstrated potential therapeutic value in the context of schizophrenia. Its primary mechanism of action is centered on its function as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] This interaction is believed to address some of the underlying neurobiological deficits associated with the cognitive and potentially the positive and negative symptoms of schizophrenia.
The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of which are thought to be dysregulated in schizophrenia.
Binding Profile and Functional Activity
This compound exhibits a high affinity and selectivity for both human and rat α7-nAChRs. In functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but with a lower maximal effect compared to a full agonist. This partial agonism is a key characteristic, as it may offer a more modulated therapeutic effect with a potentially better safety profile than full agonists.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human α7-nAChR | 14 ± 1 nM | [1] |
| Rat α7-nAChR | 22 ± 4 nM | [1] | |
| Functional Activity (EC50) | Human α7-nAChR (Xenopus oocytes) | 4.4 µM | [1] |
| Human α7-nAChR (GH4C1 cells) | 0.9 µM | [1] | |
| Intrinsic Activity | Human α7-nAChR (Xenopus oocytes) | 51% | [1] |
| Human α7-nAChR (GH4C1 cells) | 36% | [1] | |
| Brain Penetration (ID50) | Mouse (ex vivo [3H]α-bungarotoxin binding) | 8 mg/kg p.o. | [1] |
Modulation of Neurotransmitter Systems
The therapeutic potential of this compound in schizophrenia is largely attributed to its ability to modulate key neurotransmitter systems that are dysregulated in the disorder.
Glutamatergic and GABAergic Systems
This compound has been shown to enhance both glutamatergic and GABAergic neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute to the stabilization of neural circuits that are disrupted in schizophrenia.
Dopaminergic System
In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality in schizophrenia, this compound increases extracellular dopamine levels.[3] This effect is significant as diminished prefrontal dopamine activity is linked to the cognitive and negative symptoms of the disorder.
Cholinergic System
Microdialysis studies have demonstrated that this compound dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats.[1] This enhancement of cholinergic tone is another mechanism through which this compound may improve cognitive function.
| Neurotransmitter | Brain Region | Effect | Dose (i.p.) | Reference |
| Dopamine | Prefrontal Cortex | Increased extracellular levels | MED: 1 mg/kg | [3] |
| Acetylcholine | Hippocampus & Prefrontal Cortex | Dose-dependent increase | 3-10 mg/kg | [1] |
Signaling Pathway of this compound at the α7-nAChR
Experimental Protocols for Key Preclinical Studies
Latent Inhibition (LI) Model
The latent inhibition model is used to assess attentional processes, which are known to be deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without reinforcement retards subsequent learning about that stimulus when it is paired with reinforcement.
Experimental Workflow:
Methodology:
-
Animal Model: The study utilized rat models of schizophrenia, including those treated with amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 0.3, 1, and 3 mg/kg.
-
Procedure:
-
Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any consequence. The control group was not pre-exposed to the tone.
-
Conditioning: Both groups were then subjected to a conditioning paradigm where the same tone was paired with a mild foot shock.
-
Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was measured.
-
-
Results: this compound was found to reverse the disruption of latent inhibition caused by amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This suggests that this compound may have therapeutic effects on both the positive and cognitive symptoms of schizophrenia.[2]
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory, particularly episodic memory, which is often impaired in individuals with schizophrenia.
Methodology:
-
Animal Model: The study used mice with cognitive deficits induced by the repeated administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain aspects of schizophrenia.
-
Drug Administration: this compound was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for two consecutive weeks.
-
Procedure:
-
Habituation: Mice were first habituated to an open-field arena.
-
Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and allowed to explore them for a set period.
-
Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object, and the mice were returned to the arena. The time spent exploring the novel object versus the familiar object was recorded.
-
-
Results: Subchronic administration of this compound significantly improved the PCP-induced cognitive deficits in the NOR test. This effect was blocked by the co-administration of a selective α7-nAChR antagonist, confirming the receptor-specific action of this compound.
In Vivo Microdialysis
Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Methodology:
-
Animal Model: The experiments were conducted in freely moving rats.
-
Procedure:
-
A microdialysis probe was surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Artificial cerebrospinal fluid was slowly perfused through the probe, allowing for the diffusion of extracellular neurotransmitters into the dialysate.
-
The collected dialysate samples were then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.
-
-
Drug Administration: this compound was administered i.p. at doses of 3-10 mg/kg.
-
Results: this compound produced a dose-dependent increase in the extracellular levels of both dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]
Summary of Preclinical Efficacy
The preclinical data for this compound provide a strong rationale for its investigation as a potential treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through the selective partial agonism of α7-nAChRs suggests a multifaceted mechanism of action that could address the complex neurobiology of the disorder.
| Schizophrenia Symptom Domain | Preclinical Model | Effect of this compound | Dose (i.p.) | Reference |
| Cognitive Deficits | MK-801-induced LI disruption | Alleviated abnormally persistent LI | 0.3, 1, 3 mg/kg | [2] |
| PCP-induced cognitive deficits (NOR) | Improved performance | 3.0 mg/kg/day (subchronic) | ||
| Positive Symptoms | Amphetamine-induced LI disruption | Reversed disruption | 1, 3 mg/kg | [2] |
Conclusion
This compound's mechanism of action in schizophrenia is centered on its role as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Through this interaction, it modulates the release of several key neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms associated with schizophrenia. This in-depth understanding of its pharmacological profile provides a solid foundation for its further clinical development as a novel therapeutic agent for this complex disorder.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of SSR180711: A Technical Guide for Drug Development Professionals
An In-depth Review of a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist
SSR180711, a 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride, has emerged as a significant subject of preclinical research due to its selective partial agonism at the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in the pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of action of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound exhibits a high and selective affinity for both human and rat α7 nAChRs.[1][5] As a partial agonist, it modulates receptor activity, which is believed to underlie its therapeutic effects. The activation of α7 nAChRs by this compound leads to the modulation of various downstream signaling pathways and neurotransmitter systems crucial for cognitive function.[1][6]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data characterizing the binding affinity, functional activity, and in vivo target engagement of this compound.
Table 1: Binding Affinity of this compound
| Species | Receptor | Parameter | Value (nM) |
| Human | α7 nAChR | Ki | 14 ± 1[3] |
| Rat | α7 nAChR | Ki | 22 ± 4[3] |
Table 2: Functional Activity of this compound at Human α7 nAChR
| Expression System | Parameter | Value |
| Xenopus oocytes | Intrinsic Activity | 51%[3] |
| EC50 | 4.4 µM[3] | |
| GH4C1 cells | Intrinsic Activity | 36%[3] |
| EC50 | 0.9 µM[3] |
Table 3: In Vivo Target Engagement and Efficacy of this compound
| Species | Model | Parameter | Route | Value |
| Mouse | Ex vivo [3H]α-bungarotoxin binding | ID50 | p.o. | 8 mg/kg[3] |
| Rat | Object Recognition Task | MED | i.p. | 0.3 mg/kg[2] |
| Mouse | Object Recognition Task | MED | i.p. | 0.3 mg/kg[2] |
| Rat | MK-801-induced memory deficit | MED | i.p. | 0.3 mg/kg[2] |
| Rat | Neonatal PCP-induced attention deficit | MED | i.p. | 0.3 mg/kg[2] |
| Rat | PCP-induced memory deficit (Morris water maze) | MED | i.p. | 1-3 mg/kg[2] |
| Rat | Forced-swimming test | MED | i.p. | 1 mg/kg[2] |
| Rat | Maternal separation-induced ultrasonic vocalization | MED | i.p. | 3 mg/kg[2] |
| Mouse | Chronic mild stress | - | p.o. | 10 mg/kg o.d. for 3 weeks[2] |
| Mouse | PCP-induced cognitive deficits (Novel Object Recognition) | - | i.p. | 3.0 mg/kg/day for 2 weeks[7] |
Signaling Pathways and Neurochemical Effects
This compound-mediated activation of α7 nAChRs instigates a cascade of intracellular events and modulates the release of key neurotransmitters implicated in cognitive processes.
Caption: this compound signaling cascade.
Activation of α7 nAChRs by this compound is known to increase the phosphorylation of ERK1/2 and CREB, signaling pathways critically involved in synaptic plasticity and memory formation.[1][6] Furthermore, this compound has been demonstrated to increase the extracellular levels of acetylcholine in the hippocampus and prefrontal cortex, and dopamine in the prefrontal cortex.[2][3] Local infusions into the prefrontal cortex also evoke a rapid and transient increase in glutamate release.[8]
Preclinical Efficacy in Models of Cognitive Impairment
This compound has demonstrated significant efficacy in various animal models of cognitive deficits relevant to schizophrenia and Alzheimer's disease.
-
Episodic and Working Memory: this compound enhances episodic memory in the object recognition task in both rats and mice.[2] It also reverses memory deficits induced by the NMDA receptor antagonists MK-801 and phencyclidine (PCP).[2] The pro-cognitive effects on episodic memory were absent in mice lacking the α7 nAChR, confirming its mechanism of action.[2]
-
Attention: The compound reverses selective attention deficits in rats treated neonatally with PCP, a neurodevelopmental model of schizophrenia.[2]
-
Antidepressant-like and Antipsychotic-like Properties: Beyond its pro-cognitive effects, this compound has shown antidepressant-like properties in the forced-swimming test and chronic mild stress models.[2] It also exhibits potential antipsychotic activity by potentiating latent inhibition in control rats and reversing amphetamine-induced disruption of latent inhibition, effects predictive of efficacy against positive symptoms of schizophrenia.[1][9]
-
Neuroprotection and Synaptic Plasticity: this compound increases long-term potentiation (LTP) in the CA1 field of hippocampal slices, an effect that is abolished in α7 nAChR knockout mice.[3] This suggests a direct role in enhancing synaptic plasticity, a cellular correlate of learning and memory.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are outlined below.
In Vitro Binding and Functional Assays
Caption: In vitro experimental workflow.
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for human and rat α7 nAChRs.
-
Method: Competitive binding assays are performed using cell membranes expressing the recombinant human or rat α7 nAChR.[1][5] The radioligand [3H]α-bungarotoxin, a selective antagonist of the α7 nAChR, is used.[1] Varying concentrations of this compound are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Functional Assays (Two-Electrode Voltage Clamp):
-
Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the human α7 nAChR.
-
Method: Xenopus oocytes are injected with cRNA encoding the human α7 nAChR.[3] After a period of expression, the oocytes are voltage-clamped, and acetylcholine-evoked currents are measured in the presence of varying concentrations of this compound.[3] The EC50 is the concentration of this compound that produces 50% of the maximal response. The intrinsic activity is the maximal response produced by this compound expressed as a percentage of the maximal response produced by the full agonist, acetylcholine.[3]
-
In Vivo Behavioral Models
Caption: In vivo experimental workflow.
-
PCP-Induced Cognitive Deficit Model:
-
Objective: To assess the ability of this compound to reverse cognitive deficits relevant to schizophrenia.
-
Method: Mice or rats are repeatedly administered phencyclidine (PCP) to induce cognitive impairments.[7] Following the PCP treatment regimen, animals are treated with this compound or vehicle. Cognitive function is then assessed using tasks such as the novel object recognition test.[7] The effects of this compound are often challenged with a selective α7 nAChR antagonist like methyllycaconitine (MLA) to confirm the mechanism of action.[7]
-
-
Object Recognition Task:
-
Objective: To evaluate episodic memory.
-
Method: The task consists of two trials. In the first trial (familiarization), the animal is placed in an arena with two identical objects and allowed to explore. After a retention interval, the second trial (test) is conducted where one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory. This compound is administered before the familiarization or test trial to assess its effects on memory consolidation or retrieval.[2]
-
Therapeutic Implications and Future Directions
The extensive preclinical data strongly suggest that this compound holds significant therapeutic potential for treating cognitive impairment in schizophrenia and potentially other neurological disorders like Alzheimer's disease. Its ability to enhance memory and attention, coupled with its antidepressant and potential antipsychotic properties, makes it a compelling candidate for further development.[2]
However, it is noteworthy that in a mouse model overexpressing human amyloid-beta peptides, the efficacy of this compound in activating limbic neurons was diminished.[4][10] This suggests that the therapeutic efficacy of α7 nAChR agonists in Alzheimer's disease might be influenced by the amyloid plaque burden.[4][10]
Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of this compound in human populations. Further elucidation of the downstream signaling pathways and the development of biomarkers to predict treatment response will be crucial for the successful clinical translation of this promising therapeutic agent.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nicotinic alpha7 acetylcholine receptor agonist this compound is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR180711: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The α7 nAChR is implicated in various physiological functions, including learning, memory, and attention. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist, this compound exhibits a dual action: it activates the α7 nAChR to a lesser degree than the endogenous full agonist, acetylcholine, while also competing with the full agonist for the same binding site. This pharmacological profile suggests a potential therapeutic window where this compound could enhance cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full agonists. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its binding and functional characteristics, its effects on neurotransmitter systems and synaptic plasticity, and the detailed methodologies of the key experiments conducted.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with α7 nAChRs.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Species | Receptor/Tissue | Radioligand | Value |
| Kᵢ (inhibition constant) | Rat | Brain Homogenate | [³H]α-bungarotoxin | 22 ± 4 nM |
| Kᵢ (inhibition constant) | Human | Recombinant α7 nAChR | [³H]α-bungarotoxin | 14 ± 1 nM |
Table 2: Functional Partial Agonist Activity of this compound
| Parameter | Expression System | Agonist | Value |
| EC₅₀ (half-maximal effective concentration) | Xenopus oocytes expressing human α7 nAChR | This compound | 4.4 µM |
| Iₘₐₓ (maximum response relative to acetylcholine) | Xenopus oocytes expressing human α7 nAChR | This compound | 51% |
| EC₅₀ (half-maximal effective concentration) | GH4C1 cells expressing human α7 nAChR | This compound | 0.9 µM |
| Iₘₐₓ (maximum response relative to acetylcholine) | GH4C1 cells expressing human α7 nAChR | This compound | 36% |
Table 3: In Vivo Effects of this compound
| Experiment | Species | Brain Region | Parameter | Dose/Concentration | Effect |
| In Vivo Microdialysis | Rat | Hippocampus | Extracellular Acetylcholine | 3-10 mg/kg, i.p. | Dose-dependent increase |
| In Vivo Microdialysis | Rat | Prefrontal Cortex | Extracellular Acetylcholine | 3-10 mg/kg, i.p. | Dose-dependent increase |
| Hippocampal Slice Electrophysiology | Rat | CA1 Region | Long-Term Potentiation (LTP) | 0.3 µM | Enhancement of LTP |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR.
Materials:
-
Rat brain tissue or cells expressing recombinant human α7 nAChRs.
-
[³H]α-bungarotoxin (specific activity ~50-80 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Binding Reaction: In a final volume of 250 µL, combine the membrane preparation (50-100 µg of protein), [³H]α-bungarotoxin (at a concentration near its K₋d, typically 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known α7 nAChR ligand, such as nicotine (100 µM).
-
Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]α-bungarotoxin) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional properties (EC₅₀ and Iₘₐₓ) of this compound at human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
This compound.
-
Acetylcholine.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply acetylcholine or this compound to the oocyte by perfusing the recording chamber with ND96 solution containing the desired concentration of the agonist.
-
Data Acquisition and Analysis: Record the inward currents elicited by the application of agonists. To determine the EC₅₀, apply increasing concentrations of this compound and measure the peak current response at each concentration. Fit the concentration-response data to a sigmoidal dose-response curve. To determine the Iₘₐₓ, measure the maximal current response elicited by a saturating concentration of this compound and express it as a percentage of the maximal current response elicited by a saturating concentration of acetylcholine.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the rat brain.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g).
-
This compound.
-
Microdialysis probes (e.g., 2 mm active membrane length).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Stereotaxic apparatus.
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes.
-
Baseline and Drug Administration: After a stable baseline of acetylcholine levels is established (typically after 2-3 hours), administer this compound (3-10 mg/kg) via intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours post-injection.
-
Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the acetylcholine levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effect of this compound.
Hippocampal Slice Electrophysiology (Long-Term Potentiation)
Objective: To assess the effect of this compound on synaptic plasticity in the rat hippocampus.
Materials:
-
Adult male Wistar rats (6-8 weeks old).
-
This compound.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Vibrating microtome.
-
Field potential recording setup.
-
Bipolar stimulating electrode.
-
Glass recording microelectrode (2-5 MΩ).
Procedure:
-
Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. After establishing a stable baseline, perfuse the slice with aCSF containing this compound (0.3 µM) for 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage of the average baseline slope. Compare the magnitude of LTP in the presence of this compound to that in control slices (perfused with aCSF alone).
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a well-characterized selective partial agonist of the α7 nAChR with high affinity for both rat and human receptors. Its partial agonism is evident from its ability to elicit a submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical studies have demonstrated that this compound enhances cholinergic and glutamatergic neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase extracellular acetylcholine levels and enhance long-term potentiation. These molecular and cellular effects are consistent with the pro-cognitive effects of this compound observed in various animal models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other α7 nAChR modulators. The data presented herein underscore the potential of selective α7 nAChR partial agonists as a therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric disorders.
Nootropic Effects of SSR180711 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR180711, a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant nootropic potential in a variety of preclinical animal models. This technical guide synthesizes the available data on the cognitive-enhancing effects of this compound, providing a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its effects. Quantitative data from key studies are presented in tabular format for ease of comparison, and detailed methodologies for pivotal experiments are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[2][3] this compound (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate, monohydrochloride) is a selective partial agonist for this receptor, exhibiting high affinity for both human and rat α7 nAChRs.[3][4] Preclinical research indicates that this compound can enhance various domains of cognition, including episodic memory, selective attention, and spatial memory, particularly in animal models that mimic the cognitive deficits observed in human disorders.[5] This document serves as an in-depth technical resource, compiling and presenting the core findings related to the nootropic effects of this compound in animal models.
Mechanism of Action
This compound exerts its pro-cognitive effects primarily through the activation of α7 nAChRs. This interaction initiates a cascade of downstream signaling events that modulate neurotransmitter release and enhance synaptic plasticity.
Neurochemical and Electrophysiological Effects
-
Increased Neurotransmitter Release: Administration of this compound has been shown to increase extracellular levels of key neurotransmitters in brain regions critical for cognition. Specifically, it elevates dopamine levels in the prefrontal cortex and acetylcholine levels in both the hippocampus and prefrontal cortex.[4][5] Local infusions into the prefrontal cortex also evoke rapid and transient increases in glutamate release.[6]
-
Enhanced Synaptic Plasticity: this compound has been demonstrated to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular correlate of learning and memory.[4] This effect is mediated by the α7 nAChR, as it is absent in mice lacking this receptor.[4] The compound also increases the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents in CA1 pyramidal cells.[4]
Signaling Pathways
The cognitive-enhancing effects of α7 nAChR agonism are correlated with the activation of intracellular signaling pathways, notably the MAPK/ERK and CREB phosphorylation pathways in the hippocampus and cingulate cortex.[2]
Efficacy in Animal Models of Cognition
This compound has been evaluated in a range of behavioral paradigms in rodents to assess its effects on different cognitive domains. The following tables summarize the quantitative data from these studies.
Object Recognition Test
This test evaluates episodic memory.
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |
| Rats and Mice | This compound | 0.3 (MED) | i.p. | Enhanced episodic memory. | [5] |
| Rats | This compound (reversing MK-801 deficit) | 0.3 (MED) | i.p. | Reversed MK-801-induced deficits in episodic memory retention. | [5] |
| Mice | This compound (reversing PCP deficit) | 3.0 | i.p. | Significantly improved PCP-induced cognitive deficits. | [7] |
| Mice lacking α7 nAChR | This compound | 0.3 | i.p. | No enhancement of episodic memory, confirming α7 nAChR mediation. | [5] |
Maze-Based Tasks (Morris Water Maze & Linear Maze)
These tasks assess spatial learning and memory.
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |
| Rats | This compound (reversing MK-801 or PCP deficits) | 1-3 (MED) | i.p. | Restored memory deficits induced by MK-801 or PCP. | [5] |
Latent Inhibition (LI) Model
This paradigm is used to model cognitive deficits and positive symptoms of schizophrenia.
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |
| Rats (MK-801 or L-NoArg treated) | This compound | 0.3, 1, 3 | i.p. | Alleviated abnormally persistent LI. | [8] |
| Rats (Amphetamine-treated) | This compound | 1, 3 | i.p. | Reversed amphetamine-induced LI disruption. | [8] |
| Rats (No-drug controls) | This compound | 1, 3 | i.p. | Potentiated LI with strong conditioning. | [8] |
Neurochemical and Electrophysiological Outcomes
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Key Finding | Citation |
| Rats | This compound | 1 (MED) | i.p. | Increased extracellular dopamine in the prefrontal cortex. | [5] |
| Rats | This compound | 3-10 | i.p. | Dose-dependently increased extracellular acetylcholine in the hippocampus and prefrontal cortex. | [4] |
| Awake Rats | This compound (local infusion) | 1.0 µg and 5.0 µg | Intracerebral | Dose-dependent increases in glutamate levels in the prefrontal cortex. | [6] |
| Anesthetized Rats | This compound | Not specified | i.v. | Strongly increased the firing rate of single ventral pallidum neurons. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the literature.
General Experimental Workflow
Novel Object Recognition (NOR) Test
This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: A square open-field arena (e.g., 100 x 100 cm).[9]
-
Objects: Two different sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation: Animals are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for one or more days prior to testing.
-
Sample Phase (T1): Each animal is placed in the arena containing two identical objects and allowed to explore for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented toward it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1.5 - 3 hours).[9]
-
Choice Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index is calculated, often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates a preference for the novel object and intact recognition memory.
Morris Water Maze (MWM) Test
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.8 m in diameter) filled with water made opaque with a non-toxic substance.[10] A hidden escape platform is submerged just below the water's surface. The pool is surrounded by various distal visual cues.
-
Procedure:
-
Acquisition Training: Animals undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).[10] For each trial, the animal is placed in the water at one of several predetermined start locations and given a set amount of time (e.g., 120 seconds) to find the hidden platform.[10] If the animal fails to find the platform within the allotted time, it is guided to it. The time taken to find the platform (escape latency) is recorded for each trial.
-
Probe Trial: Typically conducted 24 hours after the final acquisition trial. The escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: During acquisition, a decrease in escape latency across trials and days indicates learning. In the probe trial, a significant preference for the target quadrant compared to the other quadrants indicates memory for the platform's location.
Fear Conditioning Test
This paradigm assesses associative fear learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a stimulus delivery system (e.g., a speaker for auditory cues or a screen for visual cues).
-
Procedure:
-
Training/Conditioning: The animal is placed in the chamber and, after a habituation period, is presented with a neutral conditioned stimulus (CS), such as a tone or a light, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is usually repeated several times.
-
Contextual Fear Test: Approximately 24 hours after training, the animal is returned to the same conditioning chamber, and the amount of time it spends "freezing" (a species-typical fear response) is measured in the absence of the CS.
-
Cued Fear Test: At a later time point (e.g., 48 hours after training), the animal is placed in a novel context and presented with the CS. The freezing response to the cue is measured.
-
-
Data Analysis: The percentage of time spent freezing during the contextual and cued tests is the primary measure of fear memory.
Conclusion
The evidence from animal models strongly supports the nootropic potential of this compound. Its efficacy in ameliorating cognitive deficits in models of schizophrenia and its ability to enhance memory in healthy animals highlight its therapeutic promise. The compound's mechanism of action, centered on the activation of α7 nAChRs and the subsequent modulation of key neurotransmitter systems and intracellular signaling pathways, provides a solid rationale for its pro-cognitive effects. The detailed experimental protocols provided in this guide are intended to aid researchers in the design and execution of future studies aimed at further elucidating the therapeutic potential of this compound and other α7 nAChR agonists. While preclinical results are encouraging, further research, including chronic dosing paradigms in animal models and well-controlled clinical trials, is necessary to translate these findings into effective treatments for cognitive impairments in human populations.[1]
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Object Recognition in Rats With NMDAR Dysfunction in CA1 After Stereotactic Injection of Anti-NMDAR Encephalitis Cerebrospinal Fluid [frontiersin.org]
- 10. Morris Water Maze Model [panache.ninds.nih.gov]
SSR180711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR180711, chemically identified as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered significant interest for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders.[1][2] This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action and the downstream signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate complex biological pathways and experimental workflows.
Discovery and Pharmacological Profile
This compound was identified as a novel compound with high affinity and selectivity for the α7 nAChR.[3] It demonstrates partial agonist activity at both human and rat α7 nAChRs.[1][3] The compound has shown potential in improving cognitive function in various preclinical models, suggesting its therapeutic utility in conditions like schizophrenia and Alzheimer's disease.[3][4]
Binding Affinity and Potency
This compound exhibits a high binding affinity for α7 nAChRs, as determined by radioligand binding assays. Its functional potency has been characterized in various in vitro systems, demonstrating its partial agonist nature.
| Parameter | Species | Value | Reference |
| Ki | Rat α7 nAChR | 22 ± 4 nM | [1] |
| Ki | Human α7 nAChR | 14 ± 1 nM | [1][3] |
| EC50 | Human α7 nAChR (Xenopus oocytes) | 4.4 µM | [1] |
| EC50 | Human α7 nAChR (GH4C1 cells) | 0.9 µM | [1] |
| Intrinsic Activity | Human α7 nAChR (Xenopus oocytes) | 51% | [1] |
| Intrinsic Activity | Human α7 nAChR (GH4C1 cells) | 36% | [1] |
| ID50 (ex vivo [3H]α-bungarotoxin binding) | Mouse | 8 mg/kg p.o. | [1] |
In Vivo Efficacy
Preclinical studies have demonstrated the ability of this compound to modulate neurotransmitter systems and improve cognitive performance in animal models.
| Effect | Model System | Dosage | Observed Outcome | Reference |
| Increased Glutamate Release | Awake Rats (Prefrontal Cortex) | 1.0 µg (local infusion) | 1.41 ± 0.30 µM increase above baseline | [5] |
| Increased Glutamate Release | Awake Rats (Prefrontal Cortex) | 5.0 µg (local infusion) | 3.51 ± 0.36 µM increase above baseline | [5] |
| Increased Acetylcholine Release | Freely moving rats (Hippocampus & Prefrontal Cortex) | 3-10 mg/kg i.p. | Dose-dependent increase | [1] |
| Increased Dopamine Release | Rats (Prefrontal Cortex) | MED: 1 mg/kg | Increase in extracellular levels | [4] |
| Enhanced Long-Term Potentiation (LTP) | Rat and mouse hippocampal slices | 0.3 µM | Increased LTP in the CA1 field | [1] |
| Reversal of Episodic Memory Deficits | Rats (MK-801 induced) | MED: 0.3 mg/kg | Reversal of deficits in object recognition | [4] |
| Reversal of Attentional Impairment | Rats (Neonatal PCP treatment) | MED: 0.3 mg/kg | Reversal of selective attention deficits | [4] |
| Amelioration of Cognitive Deficits | Mice (PCP-induced) | 3.0 mg/kg (subchronic) | Improvement in novel object recognition test | [6] |
Chemical Synthesis
The synthesis of this compound and its analogs generally involves the acylation of a diamine core with an aromatic carboxylic or oxycarbonic acid.[7] While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available in the provided search results, a general synthetic strategy can be inferred.
A potential synthetic route would likely involve the reaction of 1,4-diazabicyclo[3.2.2]nonane with 4-bromophenyl chloroformate or a similar activated carboxylic acid derivative.
Mechanism of Action and Signaling Pathways
This compound acts as a partial agonist at α7 nAChRs, which are ligand-gated ion channels permeable to cations, primarily Ca2+ and Na+. The activation of these receptors by this compound leads to neuronal depolarization and the modulation of various downstream signaling cascades.
Modulation of Neurotransmitter Release
A key mechanism of action for this compound is its ability to enhance the release of several key neurotransmitters, including glutamate, acetylcholine, and dopamine.[1][4][5] This modulation is thought to underlie its pro-cognitive effects.
The α7 nAChRs are located on presynaptic terminals, and their activation by this compound facilitates neurotransmitter release. For instance, in the prefrontal cortex, local infusion of this compound leads to a rapid and transient increase in extracellular glutamate levels.[5] This effect is blocked by the selective α7 nAChR antagonist, α-bungarotoxin, confirming the receptor-mediated mechanism.[5]
Enhancement of Synaptic Plasticity
This compound has been shown to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular mechanism underlying learning and memory.[1] This effect is abolished in mice lacking the α7 nAChR gene, highlighting the receptor's critical role in this process.[1]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institutions, the principles of the key experiments can be outlined based on the published literature.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs.
-
Methodology:
-
Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., rat brain or cells transfected with human α7 nAChR).
-
Incubate the membranes with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]α-bungarotoxin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Electrophysiology in Xenopus Oocytes
-
Objective: To characterize the functional activity (EC50 and intrinsic activity) of this compound at human α7 nAChRs.
-
Methodology:
-
Inject Xenopus oocytes with cRNA encoding the human α7 nAChR.
-
After a period of expression, use a two-electrode voltage-clamp technique to measure ion currents across the oocyte membrane.
-
Perfuse the oocytes with a control solution and then with solutions containing increasing concentrations of this compound.
-
Record the peak inward current elicited by each concentration of the compound.
-
Normalize the responses to the maximal current induced by a full agonist (e.g., acetylcholine).
-
Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and intrinsic activity.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of a rat.
-
Continuously perfuse the probe with an artificial cerebrospinal fluid.
-
Collect the dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical detection or mass spectrometry).
-
Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.
-
Clinical Development
This compound has been investigated in a Phase 2 clinical trial for patients with mild Alzheimer's disease.[8] However, further development of the compound was stopped.[8] The reasons for the discontinuation are not detailed in the provided search results.
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR with demonstrated pro-cognitive effects in a variety of preclinical models. Its mechanism of action involves the enhancement of neurotransmitter release and synaptic plasticity. While its clinical development has been discontinued, the study of this compound has provided valuable insights into the therapeutic potential of targeting the α7 nAChR for the treatment of cognitive dysfunction. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
SSR180711's Role in Modulating Glutamatergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognition and psychosis, such as the hippocampus and prefrontal cortex. This document provides an in-depth technical overview of the pharmacological profile of this compound and its significant role in modulating glutamatergic neurotransmission. Through its action on α7 nAChRs, this compound enhances glutamatergic activity, facilitates synaptic plasticity, and demonstrates pro-cognitive and potential antipsychotic effects in preclinical models. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying neurobiological pathways.
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism
This compound exhibits a high affinity and selectivity for the α7 nicotinic acetylcholine receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property is crucial as it may prevent the receptor desensitization often observed with full agonists, allowing for a more sustained therapeutic effect.
Binding Affinity and Functional Activity
This compound has been characterized across multiple species, demonstrating a consistent high-affinity binding to the α7 nAChR.
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human | 14 ± 1 nM | [1] |
| Rat | 22 ± 4 nM | [1] | |
| EC50 (Functional Potency) | Human (expressed in Xenopus oocytes) | 4.4 µM | [1] |
| Human (expressed in GH4C1 cells) | 0.9 µM | [1] | |
| Intrinsic Activity | Human (expressed in Xenopus oocytes) | 51% | [1] |
| Human (expressed in GH4C1 cells) | 36% | [1] | |
| Brain Penetration (ID50) | Mouse (p.o.) | 8 mg/kg | [1] |
Signaling Pathway
The activation of α7 nAChRs by this compound leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events culminating in the modulation of neurotransmitter release, including glutamate.
Modulation of Glutamatergic Pathways
A primary consequence of α7 nAChR activation by this compound is the potentiation of glutamatergic neurotransmission. This is observed through direct measurements of glutamate release and the enhancement of synaptic plasticity.
Enhanced Glutamate Release
In vivo microdialysis and biosensor studies have demonstrated that this compound directly increases extracellular glutamate levels in the prefrontal cortex, a brain region critical for executive function and working memory.
| Study Type | Brain Region | This compound Dose | Effect on Glutamate | Reference |
| Microelectrode Array | Prefrontal Cortex (Rat) | 1.0 µg (local infusion) | 1.41 ± 0.30 µM increase | [2] |
| 5.0 µg (local infusion) | 3.51 ± 0.36 µM increase | [2] |
The effect of this compound on glutamate release is rapid and transient, with levels returning to baseline within 7-18 seconds following local infusion.[2] This effect is mediated by α7 nAChRs, as co-infusion with the selective antagonist α-bungarotoxin significantly reduces the glutamate increase.[2]
Potentiation of Synaptic Plasticity
This compound has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.
| Experimental Model | This compound Concentration | Effect | Reference |
| Rat Hippocampal Slices | 0.3 µM | Increased LTP in CA1 | [1] |
| Mouse Hippocampal Slices | 0.3 µM | Increased LTP in CA1 | [1] |
The enhancement of LTP by this compound is dependent on the presence of functional α7 nAChRs, as this effect is absent in α7 nAChR knockout mice.[1]
Preclinical Efficacy in Models of Cognitive Deficits
The modulation of glutamatergic pathways by this compound translates to pro-cognitive effects in various animal models, particularly those relevant to the cognitive impairments associated with schizophrenia.
Reversal of NMDA Receptor Antagonist-Induced Deficits
This compound has demonstrated efficacy in reversing cognitive deficits induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP), which are used to model aspects of schizophrenia.
| Behavioral Test | Animal Model | This compound Dose (i.p.) | Effect | Reference |
| Latent Inhibition | MK-801-treated rats | 0.3, 1, 3 mg/kg | Alleviated abnormally persistent LI | [3] |
| Novel Object Recognition | PCP-treated mice | 3.0 mg/kg/day (subchronic) | Improved cognitive deficits |
Effects on Other Neurotransmitter Systems
In addition to its primary effects on the glutamatergic system, this compound also modulates other key neurotransmitter systems implicated in cognition and psychosis.
| Neurotransmitter | Brain Region | This compound Dose (i.p.) | Effect | Reference |
| Acetylcholine | Hippocampus & Prefrontal Cortex (Rat) | 3-10 mg/kg | Dose-dependent increase | [1] |
| Dopamine | Prefrontal Cortex (Rat) | 1 mg/kg (MED) | Increased extracellular levels | [4] |
Experimental Protocols
In Vivo Microdialysis for Glutamate Measurement
This protocol outlines the general procedure for measuring extracellular glutamate levels in the prefrontal cortex of awake, freely moving rats.
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement and allow for a post-operative recovery period of at least 48 hours.[5]
-
Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.[5]
-
Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or local infusion through the probe).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in extracellular glutamate levels.
-
Analysis: Analyze the dialysate samples for glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[6][7]
Electrophysiology for Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP in acute hippocampal slices.
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.[8][9]
-
Incubation and Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.[8]
-
Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[10][11]
-
Baseline Recording: Deliver single baseline stimuli every 15-30 seconds and record the resulting fEPSPs for at least 20 minutes to establish a stable baseline.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation.[10]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP to quantify the degree of potentiation.[9][10]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
-
Habituation: On day 1, allow the mouse to freely explore an open-field arena for 5-10 minutes in the absence of any objects.[12][13]
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).[14]
-
Testing: After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).[13][14]
-
Data Analysis: Calculate a discrimination index, which is the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.[12]
The Untapped Potential: Sigma-1 Receptor Modulation
While the primary mechanism of this compound is clearly defined through its action on α7 nAChRs, the broader context of glutamatergic modulation involves other receptor systems. Sigma-1 receptors, intracellular chaperones located at the endoplasmic reticulum-mitochondria interface, are known to modulate NMDA receptor function and glutamatergic signaling.[15][16] Although no direct interaction between this compound and sigma-1 receptors has been reported, the convergence of both α7 nAChR and sigma-1 receptor pathways on the glutamatergic synapse presents an intriguing area for future research. Investigating potential cross-talk or synergistic effects could unveil more complex mechanisms of action and open new avenues for therapeutic development.
Conclusion
This compound is a potent and selective α7 nAChR partial agonist that effectively modulates the glutamatergic system. By enhancing glutamate release and facilitating long-term potentiation in critical brain regions, it demonstrates significant pro-cognitive potential. The preclinical data strongly support its development for treating cognitive impairments associated with neuropsychiatric disorders such as schizophrenia. Further investigation into the interplay with other modulatory systems, like the sigma-1 receptor, may provide a more comprehensive understanding of its therapeutic effects. This technical guide provides a foundational understanding of this compound's mechanism of action and its impact on glutamatergic pathways, offering valuable insights for the scientific and drug development communities.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extracellular glutamate and other amino acids in experimental intracerebral hemorrhage: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebral microdialysis study of glutamate reuptake in awake, behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genes2cognition.org [genes2cognition.org]
- 9. funjournal.org [funjournal.org]
- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. mdpi.com [mdpi.com]
- 16. Interaction of new antidepressants with sigma-1 receptor chaperones and their potentiation of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Procognitive Potential of SSR180711: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant procognitive effects in a range of preclinical models. This document provides a comprehensive technical overview of the core pharmacological data, experimental methodologies, and mechanistic pathways associated with this compound. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the compound's mechanism of action and preclinical evaluation.
Introduction
Cognitive impairment is a debilitating feature of numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[1] this compound (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride) is a novel compound developed by Sanofi-Aventis that acts as a selective partial agonist at this receptor.[1] Preclinical research has highlighted its potential to enhance various cognitive domains, including episodic memory, attention, and spatial learning. This whitepaper synthesizes the key findings related to the procognitive effects of this compound, providing a detailed resource for researchers in the field of cognitive neuroscience and drug development.
Pharmacological Profile
This compound exhibits high and selective affinity for α7 nicotinic acetylcholine receptors. Its binding affinity and functional activity have been characterized in both human and rat receptor subtypes.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human α7 nAChR | 14 nM | [1][2] |
| Rat α7 nAChR | 22 nM | [1][2] | |
| Functional Activity | Recombinant human α7 nAChRs | Partial Agonist | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its procognitive effects through the activation of α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium. The influx of calcium upon receptor activation initiates a cascade of downstream signaling events implicated in synaptic plasticity and memory formation.
Neurotransmitter Modulation
Activation of α7 nAChRs by this compound leads to the modulation of several key neurotransmitter systems involved in cognition:
-
Dopamine: this compound increases extracellular dopamine levels in the prefrontal cortex.[3][4]
-
Glutamate: Local infusions of this compound in the prefrontal cortex cause a rapid and transient increase in glutamate release.[5]
-
Acetylcholine: The compound has been shown to increase extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[6]
Intracellular Signaling Cascade
The procognitive effects of α7 nAChR agonists are linked to the activation of intracellular signaling pathways crucial for long-term potentiation (LTP) and memory consolidation. While direct studies on this compound's downstream signaling are limited, research on other α7 agonists suggests a pathway involving the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).
References
- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris Water Maze Model [panache.ninds.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genes2cognition.org [genes2cognition.org]
SSR180711: A Deep Dive into its Enhancement of Hippocampal Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a significant compound of interest for its potential to modulate synaptic plasticity, a cornerstone of learning and memory. This technical guide synthesizes the available preclinical data on the impact of this compound on hippocampal long-term potentiation (LTP), a cellular correlate of memory formation. The following sections provide a detailed overview of the quantitative effects, experimental methodologies, and the underlying signaling pathways associated with this compound's pro-cognitive action.
Quantitative Impact of this compound on Hippocampal LTP
The potentiation of synaptic strength in the hippocampus, particularly in the CA1 region, is a key indicator of a compound's potential to enhance cognitive function. This compound has been demonstrated to robustly enhance LTP in this critical brain area. The available quantitative data from key studies are summarized below.
| Concentration of this compound | Model System | Hippocampal Region | Key Finding | Reference |
| 0.3 µM | Rat and Mouse Hippocampal Slices | CA1 | Increased long-term potentiation (LTP).[1] | Biton et al. |
| Not Specified (Bell-shaped dose-response) | Not Specified | Hippocampus | Enhances both early and late phases of LTP.[2] | Kroker et al. (2011) |
| Not Specified (Bell-shaped dose-response) | Not Specified | Hippocampus | Can transform early-LTP into late-LTP.[2] | Kroker et al. (2011) |
Note: While a bell-shaped dose-response curve is reported, specific quantitative data for multiple concentrations are not detailed in the available abstracts.
Deciphering the Mechanism: Signaling Pathways of this compound in LTP Enhancement
This compound exerts its effects by binding to and partially activating α7 nicotinic acetylcholine receptors. This activation initiates a cascade of intracellular events that ultimately lead to the strengthening of synaptic connections. The primary signaling pathway involves the influx of calcium ions (Ca²⁺) through the α7 nAChR, which is itself a ligand-gated ion channel with high calcium permeability. This initial calcium signal then triggers downstream enzymatic pathways crucial for the induction and maintenance of LTP.
The activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA) are critical for the postsynaptic modifications required for LTP, including the trafficking and phosphorylation of AMPA receptors. Furthermore, presynaptic α7 nAChRs can modulate the release of glutamate, further contributing to the conditions favorable for LTP induction. The necessity of the α7 nAChR in this process is underscored by the finding that the LTP-enhancing effects of this compound are absent in mice lacking the gene for this receptor.[1]
Experimental Protocols for Assessing this compound's Effect on LTP
Reproducible and rigorous experimental design is paramount in the evaluation of neuropharmacological compounds. The following outlines a generalized experimental workflow for investigating the impact of this compound on hippocampal LTP, based on standard methodologies in the field.
Detailed Methodologies
1. Hippocampal Slice Preparation:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. The age of the animals is a critical factor and should be consistently maintained.
-
Dissection and Slicing: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is then dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperatures (e.g., 32-34°C) for at least one hour before recording.
2. Electrophysiological Recording:
-
Artificial Cerebrospinal Fluid (aCSF): The composition of the aCSF is critical for maintaining slice health and obtaining stable recordings. A typical composition (in mM) is: 124 NaCl, 4.4 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26.2 NaHCO₃, and 10 D-glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.
-
Baseline Recording: Stable baseline responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound is then bath-applied at the desired concentration.
-
LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of several bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).
-
Post-HFS Recording: The fEPSP slope is then monitored for at least 60 minutes post-HFS to assess the magnitude and stability of the potentiation.
3. Data Analysis:
-
The initial slope of the fEPSP is measured as an index of synaptic strength.
-
The fEPSP slopes recorded after HFS are normalized to the average baseline slope.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the baseline.
-
Statistical comparisons are made between control (vehicle-treated) and this compound-treated slices to determine the significance of the drug's effect.
This comprehensive guide provides a foundational understanding of the role of this compound in modulating hippocampal LTP. Further research to elucidate the full dose-response relationship and the intricate details of the downstream signaling pathways will be invaluable for the continued development of α7 nAChR agonists as potential therapeutic agents for cognitive disorders.
References
SSR180711: A Comprehensive Technical Guide to its Nicotinic Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The following sections detail its binding profile, the experimental methodologies used to determine these properties, and the relevant cellular signaling pathways.
Binding Affinity Profile of this compound
This compound demonstrates a high and selective affinity for the α7 nicotinic receptor subtype in both human and rat species.[1][2] This selectivity is a key characteristic of the compound, with significantly lower affinity for other major nAChR subtypes. While the literature consistently refers to this compound as a selective α7 partial agonist, specific quantitative binding data for other subtypes such as α4β2, α3β4, and the muscle-type receptor are not extensively reported.[3]
Table 1: Binding Affinity (Ki) of this compound for α7 Nicotinic Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) |
| α7 nAChR | Human | 14 ± 1 |
| α7 nAChR | Rat | 22 ± 4 |
Data compiled from multiple sources.[1][2]
In functional assays, this compound acts as a partial agonist at human α7 nAChRs. When expressed in Xenopus oocytes, it exhibits an EC50 of 4.4 µM with an intrinsic activity of 51% relative to acetylcholine (ACh). In GH4C1 cells expressing the human α7 nAChR, the EC50 is 0.9 µM with an intrinsic activity of 36% compared to ACh.
Experimental Protocols
The binding affinity and functional profile of this compound have been characterized using standard and robust methodologies in the field of pharmacology and neuroscience. The following are detailed protocols for two key experimental techniques.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor. For α7 nAChRs, [3H]α-bungarotoxin is a commonly used radioligand.[1][2]
Objective: To determine the Ki of this compound for the α7 nicotinic receptor.
Materials:
-
Biological Sample: Homogenates of brain tissue (e.g., mouse cortical homogenates) or cell lines expressing the target receptor.[2]
-
Radioligand: [3H]α-bungarotoxin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the biological sample in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]α-bungarotoxin) to each well.
-
Add increasing concentrations of the test compound (this compound) to the experimental wells.
-
To determine non-specific binding, add a high concentration of the non-specific binding control to a separate set of wells.
-
To determine total binding, add only the radioligand and buffer.
-
-
Incubation:
-
Add the prepared membrane homogenate to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional activity of ion channels, such as nAChRs, by recording the ionic currents flowing through the cell membrane in response to agonist application.
Objective: To characterize the functional properties (e.g., EC50, intrinsic activity) of this compound at α7 nicotinic receptors.
Materials:
-
Cells: Xenopus oocytes or mammalian cell lines (e.g., GH4C1) expressing the human α7 nAChR.[1]
-
Patch Pipettes: Glass micropipettes with a specific resistance.
-
Internal Solution: A solution mimicking the intracellular ionic composition.
-
External Solution: A solution mimicking the extracellular environment.
-
Agonist: this compound and a full agonist like Acetylcholine (ACh).
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope.
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the α7 nAChR on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull glass micropipettes to the desired resistance.
-
Fill the pipette with the internal solution.
-
-
Seal Formation:
-
Under the microscope, carefully approach a single cell with the patch pipette.
-
Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Apply the agonist (this compound or ACh) to the cell via the perfusion system at various concentrations.
-
Record the inward currents elicited by the agonist application.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Plot the current amplitude as a function of the agonist concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
-
Determine the intrinsic activity by comparing the maximal response produced by this compound to the maximal response produced by the full agonist (ACh).
-
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca2+).
The binding of this compound to the α7 nAChR causes a conformational change in the receptor, leading to the opening of its ion channel. This allows for the influx of cations, most notably Ca2+, into the cell. The resulting increase in intracellular Ca2+ concentration acts as a second messenger, triggering a variety of downstream signaling cascades. These can include the activation of protein kinases, modulation of gene expression, and ultimately, various cellular responses such as the release of neurotransmitters. The partial agonist nature of this compound suggests that it produces a submaximal channel opening compared to a full agonist, which can be beneficial in therapeutic applications by avoiding overstimulation and desensitization of the receptor.
References
- 1. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepages.gac.edu [homepages.gac.edu]
Early-Phase Research on SSR180711 for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR180711 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential therapeutic utility in cognitive disorders, including Alzheimer's disease. This technical guide provides an in-depth overview of the early-phase research on this compound, focusing on its preclinical pharmacological profile, mechanism of action, and efficacy in models relevant to Alzheimer's disease. While clinical trial data in Alzheimer's patients is limited, the preclinical evidence suggests that this compound modulates key neurotransmitter systems and synaptic plasticity, warranting further investigation into the therapeutic potential of α7 nAChR agonists.
Introduction
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits observed in patients.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR) is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, making it a compelling target for therapeutic intervention.[1][2] this compound was developed as a selective partial agonist for this receptor, with the aim of enhancing cholinergic neurotransmission and ameliorating cognitive dysfunction.[3][4]
Pharmacological Profile of this compound
Binding Affinity
This compound demonstrates high and selective affinity for both human and rat α7 nAChRs.[3][4]
| Receptor Species | Binding Affinity (Ki) |
| Human α7 nAChR | 14 ± 1 nM[4] |
| Rat α7 nAChR | 22 ± 4 nM[4] |
Table 1: Binding Affinity of this compound for α7 Nicotinic Acetylcholine Receptors.
Functional Activity
In functional assays, this compound acts as a partial agonist at human α7 nAChRs expressed in Xenopus oocytes and GH4C1 cells.[4][5]
| Cell System | EC50 | Intrinsic Activity |
| Xenopus oocytes (human α7 nAChR) | 4.4 µM[4][5] | 51%[4] |
| GH4C1 cells (human α7 nAChR) | 0.9 µM[4][5] | 36%[4] |
Table 2: Functional Agonist Activity of this compound at Human α7 Nicotinic Acetylcholine Receptors.
Mechanism of Action
The proposed mechanism of action for this compound in the context of Alzheimer's disease revolves around its ability to modulate glutamatergic and cholinergic neurotransmission, as well as synaptic plasticity.
Modulation of Neurotransmitter Release
-
Glutamate: Local infusions of this compound into the prefrontal cortex of awake rats produced rapid, dose-dependent increases in glutamate levels.[6] This effect was blocked by the selective α7 nAChR antagonist α-bungarotoxin, confirming the receptor-mediated mechanism.[6]
| This compound Dose | Increase in Glutamate (µM above baseline) |
| 1.0 µg | 1.41 ± 0.30[6] |
| 5.0 µg | 3.51 ± 0.36[6] |
Table 3: Effect of this compound on Glutamate Release in the Rat Prefrontal Cortex.
-
Acetylcholine: Systemic administration of this compound (3-10 mg/kg, i.p.) in freely moving rats dose-dependently increased extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[4]
Enhancement of Synaptic Plasticity
In hippocampal slices from both rats and mice, this compound at a concentration of 0.3 µM enhanced long-term potentiation (LTP) in the CA1 field.[4] This effect on LTP, along with the modulation of excitatory (glutamatergic) and inhibitory (GABAergic) postsynaptic currents, was absent in mice lacking the α7 nAChR gene, further confirming the target specificity of this compound.[4]
Figure 1: Proposed signaling pathway of this compound.
Preclinical Efficacy in Alzheimer's Disease Models
The interaction between amyloid-beta (Aβ) and α7 nAChRs is a critical aspect of Alzheimer's disease pathology.[1][7][8] Preclinical studies have investigated the efficacy of this compound in the context of Aβ overexpression.
Impact of Amyloid-Beta on this compound Efficacy
A key study demonstrated that while acute systemic administration of this compound (10 mg/kg) significantly increased Fos protein levels (a marker of neuronal activation) in the nucleus accumbens of wild-type mice, it had no effect in transgenic mice overexpressing human Aβ peptides.[7][8][9] This suggests that the overexpression of Aβ may inhibit α7 nAChR-dependent neurotransmission, potentially by direct interaction with the receptor, thereby reducing the efficacy of α7 nAChR agonists.[7][8][9]
Figure 2: Impact of Aβ on this compound-induced neuronal activation.
Experimental Protocols
Ex Vivo [3H]α-Bungarotoxin Binding Assay
-
Objective: To determine the in vivo occupancy of α7 nAChRs by this compound.
-
Method:
-
Administer this compound (p.o.) to mice.
-
After a specified time, sacrifice the animals and dissect the cerebral cortex.
-
Prepare cortical homogenates.
-
Incubate the homogenates with [3H]α-bungarotoxin, a selective α7 nAChR antagonist.
-
Measure the amount of bound radioactivity to determine the displacement of the radioligand by this compound.
-
Calculate the ID50 value, which is the dose of this compound that inhibits 50% of the specific [3H]α-bungarotoxin binding. For this compound, the ID50 was 8 mg/kg p.o.[4]
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of acetylcholine in the brain.
-
Method:
-
Surgically implant a microdialysis probe into the hippocampus or prefrontal cortex of a rat.
-
Perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals.
-
Administer this compound (i.p.).
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection.
-
Fos Protein Immunohistochemistry
-
Objective: To measure neuronal activation in specific brain regions.
-
Method:
-
Administer this compound (i.p.) to either wild-type or transgenic mice.
-
After a set time (e.g., 2 hours), perfuse the animals with a fixative.
-
Dissect the brains and prepare thin sections.
-
Incubate the sections with a primary antibody against the Fos protein.
-
Use a secondary antibody conjugated to a detectable marker (e.g., a fluorescent dye or an enzyme) to visualize the Fos-positive cells.
-
Quantify the number of Fos-positive cells in specific brain regions, such as the nucleus accumbens and prefrontal cortex, using microscopy and image analysis software.
-
Figure 3: Experimental workflow for Fos protein analysis.
Clinical Development for Alzheimer's Disease
Information regarding the clinical development of this compound for Alzheimer's disease is limited. A Phase II clinical trial was registered (NCT00602680), but the results have not been widely published in the scientific literature.[5] Generally, clinical trials for nicotinic agonists in dementia have yielded controversial results regarding their efficacy on cognitive and behavioral outcomes.[10]
Conclusion
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nicotinic alpha7 acetylcholine receptor agonist this compound is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 10. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SSR180711 in Rodent Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), for cognitive enhancement studies in rodent models. This document includes summaries of effective dosages, detailed experimental protocols for key behavioral assays, and diagrams of the associated signaling pathway and experimental workflows.
Quantitative Data Summary: this compound Dosage and Efficacy
The following tables summarize the effective dosages of this compound in various rodent models and cognitive tasks, providing a clear basis for experimental design.
Table 1: this compound Efficacy in Rat Models of Cognitive Impairment
| Cognitive Task | Rat Model | Dosage (mg/kg) | Route | Key Findings |
| Novel Object Recognition | Normal | 0.3 | i.p., p.o. | Enhanced episodic memory.[1] |
| Novel Object Recognition | MK-801-induced deficit | 0.3 | i.p. | Reversed deficits in episodic memory retention.[1] |
| Morris Water Maze | MK-801 or PCP-induced deficit | 1-3 | i.p. | Restored memory deficits.[1] |
| Latent Inhibition | MK-801-induced deficit | 0.3, 1, 3 | i.p. | Alleviated abnormally persistent latent inhibition.[2] |
| Latent Inhibition | Amphetamine-induced deficit | 1, 3 | i.p. | Reversed amphetamine-induced disruption of latent inhibition.[2] |
| Attentional Set-Shifting | Neonatal PCP treatment | 0.3 | i.p. | Reversed impaired selective attention.[1] |
Table 2: this compound Efficacy in Mouse Models of Cognitive Impairment
| Cognitive Task | Mouse Model | Dosage (mg/kg) | Route | Key Findings |
| Novel Object Recognition | Normal | 0.3 | i.p., p.o. | Enhanced episodic memory.[1] |
| Novel Object Recognition | PCP-induced deficit | 3.0 | i.p. | Improved cognitive deficits after subchronic administration.[3] |
| Chronic Mild Stress | - | 10 | p.o. | Demonstrated antidepressant-like properties.[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in cognitive studies.
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for a rodent cognitive study.
Detailed Experimental Protocols
The following protocols are based on established methodologies and findings from studies involving this compound.
Novel Object Recognition (NOR) Test
This test assesses episodic memory based on the innate preference of rodents to explore novel objects over familiar ones.[4][5]
Materials:
-
Open field arena (e.g., 70 cm x 70 cm x 45 cm).[6]
-
Two sets of identical objects (e.g., plastic or glass, of sufficient weight to prevent displacement).
-
Video recording and analysis software.
-
This compound solution and vehicle control.
Protocol:
-
Habituation (Day 1):
-
Individually place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the new environment.
-
-
Familiarization/Training Trial (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30 minutes prior to the trial.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the arena, facing the wall equidistant from the objects, and allow it to explore for a set duration (e.g., 5 minutes).
-
The time spent exploring each object (sniffing or touching with the nose within 2 cm) is recorded.
-
-
Test Trial (Day 2, after retention interval):
-
After a retention interval (e.g., 1 to 24 hours), return the animal to its home cage.
-
Replace one of the familiar objects with a novel object (B), ensuring the location of the novel object is counterbalanced across animals.
-
Place the animal back in the arena and record the exploration time for both the familiar (A) and novel (B) objects for a set duration (e.g., 3-5 minutes).
-
Data Analysis:
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.
Morris Water Maze (MWM) Test
The MWM is a widely used assay for assessing hippocampal-dependent spatial learning and memory.[7][8]
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.[7]
-
Submerged escape platform (10-12 cm in diameter), placed 1-1.5 cm below the water surface.[7]
-
Distinct visual cues placed around the room, visible from the pool.
-
Video tracking system.
-
This compound solution and vehicle control.
Protocol:
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[7]
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[7]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
24 hours after the last acquisition trial, administer this compound or vehicle.
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim freely for 60 seconds.[7]
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA to assess learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between treatment groups using ANOVA or t-tests.
Mechanism of Action and Application Logic
Caption: Logical flow of this compound's therapeutic application.
This compound acts as a selective partial agonist at α7-nAChRs.[1] These receptors are ligand-gated ion channels with high calcium permeability.[9][10] Activation of α7-nAChRs by this compound is thought to enhance cognitive function through several mechanisms. The influx of calcium can trigger downstream signaling cascades, including the activation of ERK1/2 and CREB phosphorylation pathways.[11][12] These pathways are critically involved in synaptic plasticity, long-term potentiation, and memory formation.[11] Furthermore, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine in brain regions crucial for cognition, like the prefrontal cortex and hippocampus.[1][11] By targeting α7-nAChRs, this compound offers a promising therapeutic strategy for ameliorating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[3][11][13]
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
- 13. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR180711 Administration in Novel Object Recognition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in cognitive function.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in the Novel Object Recognition (NOR) task, a widely used behavioral assay to assess learning and memory in rodents.[3] The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[3][4] this compound has been demonstrated to enhance episodic memory and reverse cognitive deficits in various preclinical models.[1][5]
Mechanism of Action
This compound exerts its pro-cognitive effects by binding to and activating α7 nAChRs. This activation leads to an influx of calcium ions into the neuron, initiating a cascade of downstream signaling events.[6] These pathways include the activation of Protein Kinase C (PKC), Raf-1, Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3).[6] Ultimately, this signaling enhances the release of key neurotransmitters involved in learning and memory, such as acetylcholine and glutamate.[2][4]
Data Presentation: Efficacy of this compound in Novel Object Recognition
The following table summarizes quantitative data from representative studies investigating the effects of this compound on the Novel Object Recognition task. The primary metric presented is the Discrimination Index (DI), which reflects the preference for the novel object over the familiar one. A higher DI indicates better recognition memory.
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Timing of Administration | Discrimination Index (DI) / % Preference for Novel Object | Reference |
| Normal Mice | Vehicle | - | i.p. | 30 min before T1 | ~0.1 | [1] |
| Normal Mice | This compound | 0.3 | i.p. | 30 min before T1 | ~0.4 | [1] |
| Normal Mice | This compound | 1 | i.p. | 30 min before T1 | ~0.45 | [1] |
| Normal Mice | This compound | 3 | i.p. | 30 min before T1 | ~0.4 | [1] |
| PCP-treated Mice | Vehicle | - | i.p. | Daily for 2 weeks | ~0.05 | [7] |
| PCP-treated Mice | This compound | 3.0 | i.p. | Daily for 2 weeks | ~0.35 | [7] |
| MK-801-treated Rats | Vehicle | - | i.p. | 30 min before T1 | ~0.0 | [1] |
| MK-801-treated Rats | This compound | 0.3 | i.p. | 30 min before T1 | ~0.3 | [1] |
Experimental Protocols
Protocol 1: Assessment of Pro-cognitive Effects of this compound in Healthy Rodents
This protocol is designed to evaluate the memory-enhancing effects of this compound in naive, healthy adult mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)
-
Novel Object Recognition arena (e.g., a 40 x 40 x 40 cm open field box)
-
A set of identical objects for the training phase (e.g., small plastic toys, metal blocks)
-
A novel object, distinct from the training objects in shape, color, and texture
-
Video recording and analysis software (optional, but recommended for accurate scoring)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty NOR arena for 5-10 minutes to allow for exploration and adaptation to the new environment. This reduces anxiety and novelty-induced behaviors during testing.
-
-
Drug Administration (Day 2):
-
Prepare the required concentration of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A common administration time is 30 minutes before the training phase.[8]
-
-
Training Phase (T1) (Day 2):
-
30 minutes post-administration, place two identical objects in the arena.
-
Gently place the animal in the center of the arena, equidistant from both objects.
-
Allow the animal to freely explore the objects for a 5-10 minute session.
-
Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Retention Interval:
-
Return the animal to its home cage. The duration of the retention interval can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
-
Testing Phase (T2) (Day 2 or 3):
-
After the retention interval, place one of the familiar objects from T1 and one novel object in the same locations in the arena.
-
Place the animal back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and successful recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Reversal of Cognitive Deficits with this compound
This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by a pharmacological agent (e.g., MK-801, PCP) or in a disease model.
Materials:
-
Same as Protocol 1
-
Cognitive deficit-inducing agent (e.g., Phencyclidine - PCP)
Procedure:
-
Induction of Cognitive Deficit:
-
Administer the cognitive deficit-inducing agent according to an established protocol. For example, repeated administration of PCP (e.g., 10 mg/kg/day for 10 days) can be used to model cognitive impairment.[7]
-
-
This compound Administration:
-
Following the induction of the cognitive deficit, begin the administration of this compound or vehicle. This can be an acute administration before the NOR test or a chronic treatment regimen. For instance, a subchronic administration of this compound (e.g., 3.0 mg/kg, i.p.) for two consecutive weeks has been shown to be effective.[7]
-
-
Novel Object Recognition Test:
-
Perform the NOR test as described in Protocol 1 (Habituation, Training, and Testing phases). The test is typically conducted after the completion of the this compound treatment regimen. For example, the NOR test can be performed 24 hours after the final drug administration.[7]
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as described in Protocol 1.
-
Compare the DI across multiple groups: a healthy control group, a cognitive deficit group (e.g., PCP + vehicle), and the treatment group (e.g., PCP + this compound).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine if this compound significantly improves the DI compared to the cognitive deficit group.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differing time dependencies of object recognition memory impairments produced by nicotinic and muscarinic cholinergic antagonism in perirhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR180711 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that plays a crucial role in various cognitive processes.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity makes it a valuable tool for investigating the function of the cholinergic system in both healthy and diseased states. These application notes provide a comprehensive overview of the use of this compound in electrophysiology slice recordings, including its mechanism of action, key electrophysiological effects, and detailed protocols for its application.
Mechanism of Action
This compound exhibits high affinity for both rat and human α7 nAChRs.[1][3] As a partial agonist, it binds to and activates these receptors, though to a lesser degree than a full agonist. The activation of the ionotropic α7 nAChR leads to an influx of cations, primarily Ca²⁺, into the neuron.[3] This increase in intracellular calcium concentration subsequently modulates a variety of downstream signaling pathways, influencing neurotransmitter release and synaptic efficacy.[3]
Electrophysiological Effects of this compound
Electrophysiological studies have revealed that this compound has profound effects on neuronal activity at both the single-cell and network levels.
-
Modulation of Synaptic Transmission: In mouse hippocampal slices, this compound has been shown to increase the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal neurons, indicating a potentiation of both glutamatergic and GABAergic transmission.[1]
-
Enhancement of Synaptic Plasticity: At a concentration of 0.3 µM, this compound facilitates the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus, a cellular correlate of learning and memory.[1]
-
Increased Neuronal Firing: In vivo studies have demonstrated that this compound can increase the firing rate of neurons in various brain regions, including the ventral pallidum and retrosplenial cortex.[1][2]
-
Regulation of Dopaminergic Activity: this compound can reduce the hyperactivity of ventral tegmental area (VTA) dopamine neurons in a neurodevelopmental model of schizophrenia, suggesting a role in modulating dopamine system function.[4]
-
Stimulation of Glutamate Release: Local application of this compound in the prefrontal cortex leads to a rapid and transient increase in extracellular glutamate levels in a dose-dependent manner.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological and electrophysiological properties of this compound.
Table 1: Pharmacological Properties of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat | 22 ± 4 nM | [1] |
| Human | 14 ± 1 nM | [1] | |
| Functional Activity (EC50) | Human (Xenopus oocytes) | 4.4 µM | [1] |
| Human (GH4C1 cells) | 0.9 µM | [1] |
Table 2: Electrophysiological Effects of this compound
| Effect | Brain Region | Preparation | Concentration/Dose | Result | Reference |
| LTP Enhancement | Hippocampus (CA1) | Rat/Mouse Slices | 0.3 µM | Increased LTP induction | [1] |
| Increased Neuronal Firing | Retrosplenial Cortex | Rat (in vivo) | 3 mg/kg | Enhanced spontaneous firing | [2] |
| Glutamate Release | Prefrontal Cortex | Rat (in vivo) | 1.0 µg | 1.41 ± 0.30 µM increase | [5] |
| 5.0 µg | 3.51 ± 0.36 µM increase | [5] | |||
| Modulation of Synaptic Currents | Hippocampus (CA1) | Mouse Slices | Not specified | Increased EPSC and IPSC amplitude | [1] |
Experimental Protocols
The following are detailed protocols for the application of this compound in standard electrophysiology slice recording paradigms.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
-
Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to approved institutional animal care and use committee (IACUC) protocols.
-
Once deeply anesthetized, perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) N-methyl-D-glucamine (NMDG) or sucrose-based cutting solution to improve neuronal viability.[6]
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm).
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
-
Protocol 2: Application of this compound for Recording Spontaneous/Evoked Postsynaptic Currents
This protocol outlines the steps for applying this compound and recording its effects on synaptic transmission.
-
Slice Preparation and Placement:
-
Transfer a healthy brain slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
-
Electrode Placement and Baseline Recording:
-
Using a micromanipulator, place a recording electrode (filled with an appropriate internal solution) onto a target neuron (e.g., a CA1 pyramidal neuron) and establish a whole-cell patch-clamp configuration.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals).
-
Record a stable baseline of spontaneous or evoked postsynaptic currents for at least 10-15 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
-
Data Acquisition:
-
Record the changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents for the duration of the drug application (typically 10-20 minutes).
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of its effects.
-
Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)
This protocol details how to assess the modulatory effect of this compound on synaptic plasticity.
-
Slice and Electrode Placement:
-
Prepare and place the slice and electrodes as described in Protocol 2.
-
-
Baseline Recording:
-
Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses to the afferent pathway at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 0.3 µM) for a pre-incubation period of 15-20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Compare the degree of potentiation in the presence of this compound to that observed in control slices without the drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its use in slice electrophysiology.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for this compound in slice electrophysiology.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic receptor-modulating agents reverse the hyperdopaminergic tone in the MAM model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
SSR180711 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of SSR180711 for in vitro assays. This document includes protocols for key experiments and visual diagrams of its signaling pathway and experimental workflows.
Introduction
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It demonstrates high affinity for both human and rat α7 nAChRs and has been shown to enhance glutamatergic neurotransmission and long-term potentiation (LTP) in the hippocampus.[1] These characteristics make this compound a compound of interest for research into cognitive function and neurological disorders.
Data Presentation
Solubility
| Solvent | Maximum Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
Data sourced from R&D Systems technical data.[3]
In Vitro Activity
| Assay Type | Species/System | Parameter | Value |
| Receptor Binding | Rat α7 nAChR | Kᵢ | 22 ± 4 nM |
| Receptor Binding | Human α7 nAChR | Kᵢ | 14 ± 1 nM |
| Functional Activity | Human α7 nAChR in Xenopus oocytes | EC₅₀ | 4.4 µM |
| Functional Activity | Human α7 nAChR in Xenopus oocytes | Intrinsic Activity | 51% |
| Functional Activity | Human α7 nAChR in GH4C1 cells | EC₅₀ | 0.9 µM |
| Functional Activity | Human α7 nAChR in GH4C1 cells | Intrinsic Activity | 36% |
| LTP Induction | Rat and Mouse Hippocampal Slices | Effective Concentration | 0.3 µM |
Data compiled from functional and binding profile studies.[1]
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in various in vitro assays.
Materials:
-
This compound hydrochloride (M.Wt: 361.66 g/mol )[3]
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L * 361.66 g/mol * 1000 mg/g = 36.166 mg (Adjust volume as needed).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of sterile water or DMSO to the tube. For example, to prepare a 100 mM solution with 36.166 mg of this compound, add 1 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[3]
Radioligand Binding Assay for α7 nAChR
Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]α-bungarotoxin.
Materials:
-
Cell membranes expressing human or rat α7 nAChR
-
[³H]α-bungarotoxin (radioligand)
-
This compound (competitor)
-
Assay buffer (e.g., Tris-HCl buffer with BSA)
-
Unlabeled α-bungarotoxin (for non-specific binding)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Cell membranes expressing α7 nAChR.
-
[³H]α-bungarotoxin at a concentration near its Kₔ.
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled α-bungarotoxin.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Functional Assay in Xenopus Oocytes
Objective: To characterize the functional activity (EC₅₀ and intrinsic activity) of this compound on human α7 nAChRs expressed in Xenopus oocytes using two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
This compound
-
Acetylcholine (ACh) as a reference agonist
-
Recording solution (e.g., Barth's solution)
-
Two-electrode voltage clamp setup
-
Microinjection system
Protocol:
-
Oocyte preparation and injection: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.
-
Compound application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the resulting inward currents.
-
Reference agonist application: Apply a maximally effective concentration of ACh to determine the maximum response.
-
Data analysis: Normalize the current responses induced by this compound to the maximum response induced by ACh. Plot the normalized response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the intrinsic activity (Eₘₐₓ).[1]
Visualizations
Caption: Signaling pathway of this compound as an α7 nAChR partial agonist.
Caption: Workflow for the α7 nAChR radioligand binding assay.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSR 180711 hydrochloride | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
Application Notes and Protocols for Evaluating SSR180711 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral testing paradigms for evaluating the efficacy of SSR180711, a selective partial agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Detailed experimental protocols, data presentation tables, and signaling pathway diagrams are included to facilitate the design and implementation of preclinical studies.
Introduction to this compound
This compound is a selective α7 nAChR partial agonist that has demonstrated potential therapeutic utility for treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] Its mechanism of action involves the potentiation of cholinergic and glutamatergic neurotransmission, leading to improvements in learning, memory, and attention.[3][4][5]
Mechanism of Action
This compound acts as a partial agonist at the α7 nAChR.[3] Activation of these receptors, located on presynaptic terminals and somatodendritic compartments of neurons, leads to an increase in the release of key neurotransmitters.[3]
Key Signaling Events:
-
Increased Glutamate Release: this compound enhances glutamatergic neurotransmission in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[3][4]
-
Increased Acetylcholine Release: The compound also dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[3]
-
Modulation of GABAergic Transmission: this compound can induce GABA-mediated inhibitory postsynaptic currents.[3]
-
Activation of Downstream Pathways: The pro-cognitive effects of α7 nAChR agonists are correlated with the activation of downstream signaling cascades, including the ERK1/2 and CREB phosphorylation pathways.[5]
Behavioral Testing Paradigms
A variety of behavioral tests in rodents are utilized to assess the pro-cognitive and antipsychotic-like effects of this compound.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate short-term and long-term recognition memory.[6][7] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][7]
Experimental Protocol:
-
Habituation: Individually house rodents and handle them for several days before the test to reduce stress. On the day before training, allow each animal to freely explore the empty testing arena (e.g., a 70 cm x 70 cm x 45 cm box) for 5-10 minutes.[6]
-
Training (Sample Phase): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a set period (e.g., 5 minutes).[7][8]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (Choice Phase): Place the animal back into the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).[7]
Data Analysis:
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory.
Efficacy Data for this compound in NOR:
| Animal Model | Treatment | Dosage (mg/kg) | Administration Route | Key Finding | Citation |
| Rats and Mice | This compound | 0.3 | i.p. and p.o. | Enhanced episodic memory. | [9] |
| Rats (MK-801 induced deficit) | This compound | 0.3 | i.p. | Reversed deficits in episodic memory retention. | [9] |
| Mice (PCP-induced deficit) | This compound | 3.0 | i.p. (subchronic) | Significantly improved cognitive deficits. | [1] |
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
Experimental Protocol:
-
Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water. A small escape platform is hidden just below the water surface.
-
Acquisition Phase: For several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.
Data Analysis:
-
Acquisition: A decrease in escape latency across training days indicates learning.
-
Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates spatial memory retention.
Efficacy Data for this compound in MWM:
| Animal Model | Treatment | Dosage (mg/kg) | Administration Route | Key Finding | Citation |
| Rats (MK-801 or PCP-induced deficit) | This compound | 1-3 | i.p. | Restored memory deficits. | [9] |
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[10][11][12] It is based on the principle that an animal will cease attempts to escape an aversive situation (a cylinder of water) and become immobile, a state that can be reversed by antidepressant drugs.[13]
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (25-30°C) to a level of 15 cm.[12][13]
-
Procedure: Mice or rats are placed in the cylinder for a 6-minute session.[12] The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[13]
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Efficacy Data for this compound in FST:
| Animal Model | Treatment | Dosage (mg/kg) | Administration Route | Key Finding | Citation |
| Rats | This compound | 1 | i.p. | Demonstrated antidepressant-like properties. | [9] |
Latent Inhibition (LI)
LI is a measure of selective attention, where a previously irrelevant stimulus takes longer to acquire meaning as a signal for a subsequent event.[14] Disrupted LI is observed in schizophrenia and can be modeled in animals.
Experimental Protocol:
-
Pre-exposure Phase: One group of animals is repeatedly exposed to a neutral stimulus (e.g., a tone) without any consequence. A control group is not pre-exposed.
-
Conditioning Phase: Both groups are then subjected to conditioning trials where the pre-exposed stimulus (tone) is paired with an aversive stimulus (e.g., a mild foot shock).
-
Test Phase: The conditioned response (e.g., fear, measured by freezing behavior) to the tone is measured.
Data Analysis:
In normal animals, the pre-exposed group will show a weaker conditioned response compared to the non-pre-exposed group (i.e., they will exhibit latent inhibition). In animal models of schizophrenia (e.g., using MK-801 or amphetamine), this effect is disrupted. The ability of a drug to restore or normalize LI is considered a measure of its pro-cognitive or antipsychotic potential.[14]
Efficacy Data for this compound in LI:
| Animal Model | Treatment | Dosage (mg/kg) | Administration Route | Key Finding | Citation |
| Rats (MK-801 or neonatal L-NoArg) | This compound | 0.3, 1, 3 | i.p. | Alleviated abnormally persistent LI. | [14] |
| Rats (Amphetamine-induced disruption) | This compound | 1, 3 | i.p. | Reversed the disruption of LI. | [14] |
Summary of this compound Efficacy Data
| Behavioral Test | Animal Model | Key Effect of this compound | Effective Dose Range (mg/kg) |
| Novel Object Recognition | Normal and cognitive deficit models | Enhanced and restored recognition memory | 0.3 - 3.0 |
| Morris Water Maze | Cognitive deficit models | Restored spatial memory | 1 - 3 |
| Forced Swim Test | Normal rats | Antidepressant-like effects (reduced immobility) | 1 |
| Latent Inhibition | Schizophrenia models | Normalized selective attention deficits | 0.3 - 3 |
Conclusion
This compound demonstrates robust efficacy in a range of behavioral paradigms relevant to the cognitive and negative symptoms of schizophrenia and other cognitive disorders. The protocols and data presented here provide a framework for the continued preclinical evaluation of this and similar compounds targeting the α7 nAChR. Careful implementation of these behavioral tests, with attention to experimental detail and appropriate data analysis, is crucial for obtaining reliable and translatable results.
References
- 1. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Object Recognition in Rats With NMDAR Dysfunction in CA1 After Stereotactic Injection of Anti-NMDAR Encephalitis Cerebrospinal Fluid [frontiersin.org]
- 9. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving SSR180711 Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of SSR180711 hydrochloride, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, for use in various experimental settings. Adherence to these procedures is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
-
Compound Name: this compound hydrochloride
-
Molecular Weight: 361.66 g/mol
-
Appearance: White to off-white solid[1]
-
Mechanism of Action: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[2][3] This interaction leads to increased glutamatergic neurotransmission, acetylcholine release, and long-term potentiation (LTP) in the hippocampus.[2][4]
Solubility Data
This compound hydrochloride exhibits good solubility in several common laboratory solvents. The following table summarizes the maximum concentrations reported. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility, and using a fresh, unopened vial is recommended.[1] If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution.[1][5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 50 | 138.25 | [1] |
| Water | 36.17 | 100 |
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
A high-concentration stock solution in DMSO is recommended for most in vitro applications.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Bring the this compound hydrochloride vial to room temperature before opening.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.[1][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
For In Vivo Experiments:
For in vivo studies, the initial DMSO stock solution is typically diluted into a vehicle suitable for administration. Below are three common vehicle formulations.
Protocol 1: PEG300, Tween-80, and Saline Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.08 mg/mL.
Protocol 2: SBE-β-CD in Saline Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL.
Protocol 3: Corn Oil Formulation [1]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL. Note that this formulation should be used with caution for dosing periods exceeding half a month.[1]
Signaling Pathway
This compound hydrochloride acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high permeability to calcium ions.[4] Activation of this receptor by this compound leads to a cascade of downstream signaling events that are believed to underlie its pro-cognitive effects.
The influx of Ca²⁺ following α7 nAChR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal regulated kinase 1/2 (ERK1/2) pathway.[4] This, in turn, can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.[4] Furthermore, activation of presynaptic α7 nAChRs enhances the release of neurotransmitters such as acetylcholine and glutamate, contributing to improved synaptic transmission and cognitive function.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 5. This compound hydrochloride | AChR | TargetMol [targetmol.com]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of SSR180711 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711 is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It has demonstrated potential in preclinical studies for treating cognitive deficits and depressive-like behaviors. The choice of administration route is a critical factor in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) and oral (p.o.) administration of this compound in mice, based on available scientific literature.
Data Presentation
Table 1: Reported Effective Doses of this compound via Intraperitoneal (i.p.) Administration
| Species | Dose Range (mg/kg) | Observed Effect | Reference |
| Rat | 3-10 | Dose-dependent increase in extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[1] | |
| Rat & Mouse | 0.3 | Enhancement of episodic memory in the object recognition task.[2] | |
| Rat | 1-3 | Restoration of memory deficits in the Morris or linear maze.[2] | |
| Rat | 1 | Increase in extracellular dopamine levels in the prefrontal cortex.[2] | |
| Rat | 1 | Antidepressant-like effects in the forced-swimming test.[2] | |
| Mouse | 3.0 | Improvement of phencyclidine (PCP)-induced cognitive deficits.[3] |
Table 2: Reported Effective Doses of this compound via Oral (p.o.) Administration
| Species | Dose (mg/kg) | Observed Effect | Reference |
| General | 8 | ID50 for rapid brain penetration.[1] | |
| Rat & Mouse | 0.3 | Enhancement of episodic memory in the object recognition task.[2] | |
| Mouse | 10 | Antidepressant-like properties in the chronic mild stress procedure (administered once daily for 3 weeks).[2] |
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. This interaction initiates a cascade of events leading to the modulation of neurotransmitter release, which is believed to underlie its cognitive-enhancing and antidepressant-like effects.
Figure 1. Simplified signaling pathway of this compound. (Within 100 characters)
Experimental Protocols
The following are detailed, generalized protocols for the intraperitoneal injection and oral gavage of substances in mice. These should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (i.p.) Injection Protocol
This method allows for the rapid absorption of a substance into the systemic circulation.
Materials:
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
This compound solution in a suitable vehicle (e.g., saline, distilled water)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to accurately calculate the injection volume. Prepare the this compound solution to the desired concentration. Draw the calculated volume into the syringe.
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be facing upwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[4]
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle, bevel up. Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement. Slowly inject the solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Figure 2. Workflow for intraperitoneal injection in mice. (Within 100 characters)
Oral (p.o.) Gavage Protocol
Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.
Materials:
-
Flexible or rigid oral gavage needle (18-20 gauge for adult mice)
-
Sterile syringe (1 ml)
-
This compound solution in a suitable vehicle
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to determine the correct gavage volume. The maximum recommended volume is typically 10 ml/kg.[5] Prepare the this compound solution and draw it into the syringe attached to the gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.[5]
-
Gavage: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the esophagus (resistance will decrease), slowly administer the solution.
-
Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[6]
Figure 3. Workflow for oral gavage in mice. (Within 100 characters)
Conclusion
Both intraperitoneal and oral administration routes are viable for delivering this compound in mice to achieve desired pharmacological effects. The choice of administration route should be guided by the specific aims of the study. Intraperitoneal injection generally leads to faster and more complete absorption compared to the oral route.[7] However, oral administration can be a more clinically relevant route for drug development. The provided protocols and dose ranges serve as a guide for researchers to design and execute their studies effectively and ethically. It is imperative to adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Electrophysiological Effects of SSR180711
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various electrophysiological methods to characterize the effects of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The protocols outlined below are designed to be detailed and actionable for researchers in the fields of neuroscience and drug development.
Introduction to this compound
This compound is a novel compound that acts as a selective partial agonist at the α7 nAChR.[1] It exhibits high affinity for both rat and human α7 nAChRs.[1] Due to the role of α7 nAChRs in cognitive processes, this compound has been investigated for its potential therapeutic effects in conditions with cognitive deficits, such as schizophrenia and Alzheimer's disease. Understanding its electrophysiological profile is crucial for elucidating its mechanism of action and predicting its physiological and therapeutic effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the electrophysiological and binding properties of this compound.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR | Rat | 22 ± 4 nM | [1] |
| Human | 14 ± 1 nM | [1] | |
| Functional Activity | |||
| EC50 | Human α7 nAChRs in Xenopus oocytes | 4.4 µM | [1] |
| Human α7 nAChRs in GH4C1 cells | 0.9 µM | [1][2] | |
| Intrinsic Activity | Human α7 nAChRs in Xenopus oocytes | 51% (relative to Acetylcholine) | [1] |
| Human α7 nAChRs in GH4C1 cells | 36% (relative to Acetylcholine) | [1][2] |
Table 2: Electrophysiological Effects of this compound on Neuronal Activity
| Effect | Preparation | Concentration/Dose | Observation | Reference |
| Postsynaptic Currents | ||||
| Glutamatergic EPSCs | Mouse hippocampal slices (CA1 pyramidal cells) | Not specified | Increased amplitude | [1] |
| GABAergic IPSCs | Mouse hippocampal slices (CA1 pyramidal cells) | Not specified | Increased amplitude | [1] |
| GABA-mediated IPSCs | Rat cultured hippocampal neurons | Not specified | Induced large currents | [1] |
| Long-Term Potentiation (LTP) | ||||
| LTP Enhancement | Rat and mouse hippocampal slices (CA1) | 0.3 µM | Increased LTP | [1] |
| Neuronal Firing Rate | ||||
| Firing Rate | Anesthetized rats (ventral pallidum neurons) | 0.1, 0.3, 1 mg/kg (i.v.) | Dose-dependent increase | [3] |
| Spontaneous Firing | Rats (retrosplenial cortex neurons) | 3 mg/kg | Enhanced firing | [4] |
| Neurotransmitter Release | ||||
| Glutamate Release | Awake rats (prefrontal cortex) | 1.0 µg and 5.0 µg | Dose-dependent increase | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the α7 nAChR
The activation of α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily mediated by calcium influx. This leads to the activation of various downstream pathways that can modulate neuronal excitability, synaptic plasticity, and gene expression.
Experimental Workflow for Electrophysiological Characterization
The following diagram illustrates a typical workflow for the electrophysiological characterization of this compound, from in vitro to in vivo preparations.
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons
This protocol is designed to measure the effects of this compound on postsynaptic currents in cultured hippocampal neurons.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH, and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.
-
Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.
Procedure:
-
Cell Culture: Plate primary hippocampal neurons on coated coverslips and culture for 10-14 days.
-
Preparation: Transfer a coverslip to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Patching:
-
Approach a neuron with a patch pipette filled with internal solution.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Record a stable baseline of spontaneous or evoked postsynaptic currents for 5-10 minutes.
-
-
Drug Application:
-
Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1 µM).
-
Record for 10-15 minutes during drug application.
-
-
Washout: Perfuse with drug-free aCSF to observe recovery.
-
Data Analysis: Analyze the amplitude and frequency of EPSCs and IPSCs before, during, and after this compound application.
Field Potential Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol measures the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.
Materials:
-
Slicing Solution (ice-cold): Sucrose-based aCSF (e.g., 212.7 mM sucrose, 2.6 mM KCl, 1.23 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM dextrose, 3 mM MgCl₂, 1 mM CaCl₂).
-
Recording aCSF: Same as for patch-clamp.
-
Stimulating and Recording Electrodes: Tungsten or stainless steel.
-
Vibratome for slicing.
-
Incubation Chamber.
-
Recording Rig with perfusion system.
Procedure:
-
Slice Preparation:
-
Anesthetize a rat and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collaterals (CA3 afferents) and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing this compound (e.g., 0.3 µM) for 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline. Compare the degree of potentiation in the presence and absence of this compound.
In Vivo Single-Unit Extracellular Recording in the Ventral Pallidum
This protocol is for recording the firing activity of individual neurons in the ventral pallidum of an anesthetized rat in response to systemic administration of this compound.
Materials:
-
Anesthetic: Urethane (1.2-1.5 g/kg, i.p.) or a combination of ketamine/xylazine.[6][7]
-
Stereotaxic Frame.
-
Recording Electrode: High-impedance tungsten or glass microelectrode (5-10 MΩ).
-
Data Acquisition System: Amplifier, filter, and spike sorting software.
-
Surgical Instruments.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the target area. Stereotaxic coordinates for the ventral pallidum in the rat are approximately: Anteroposterior (AP): +0.2 to +0.7 mm from bregma; Mediolateral (ML): ±2.0 to ±3.0 mm from midline; Dorsoventral (DV): -7.5 to -8.5 mm from the cortical surface.[8]
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the ventral pallidum.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Baseline Recording:
-
Once a stable single unit is isolated, record its baseline firing rate for 10-15 minutes.
-
-
Drug Administration:
-
Administer this compound intravenously (i.v.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).
-
-
Post-Drug Recording:
-
Continue recording the firing rate of the same neuron for at least 30-60 minutes after each drug administration.
-
-
Data Analysis:
-
Use spike sorting software to isolate and analyze the firing rate of individual neurons.
-
Calculate the change in firing rate from baseline for each dose of this compound.
-
Conclusion
The electrophysiological methods described in these application notes provide a robust framework for characterizing the effects of this compound on neuronal function. By employing these techniques, researchers can gain valuable insights into the compound's mechanism of action at the cellular and network levels, which is essential for its continued development as a potential therapeutic agent.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term anesthetic protocol in rats: feasibility in electrophysiology studies in visual prosthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ventral Pallidum and Hedonic Reward: Neurochemical Maps of Sucrose “Liking” and Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SSR180711 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of synaptic transmission and neuronal survival.[1] In primary neuronal cultures, this compound serves as a valuable pharmacological tool to investigate neuroprotective signaling pathways and to assess potential therapeutic strategies for neurodegenerative diseases and cognitive disorders. These application notes provide a comprehensive guide for utilizing this compound in primary neuronal culture systems, including detailed protocols for neuroprotection assays and analysis of downstream signaling cascades.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and suggested concentration ranges for various applications in primary neuronal cultures, based on existing literature.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat α7 nAChR | 22 ± 4 nM | [1] |
| Human α7 nAChR | 14 ± 1 nM | [1] | |
| Functional Activity (EC50) | Human α7 nAChR (in Xenopus oocytes) | 4.4 µM | [1] |
| Human α7 nAChR (in GH4C1 cells) | 0.9 µM | [1] | |
| In Vitro Electrophysiology | Increased LTP in rat hippocampal slices | 0.3 µM | [1] |
Table 2: Recommended Concentration Ranges for this compound in Primary Neuronal Culture Experiments
| Application | Recommended Concentration Range | Key Readouts |
| Neuroprotection Assays | 0.1 - 10 µM | Neuronal viability, LDH release, Caspase-3 activity |
| Signaling Pathway Analysis | 0.1 - 5 µM | Phospho-Akt, Phospho-ERK, intracellular Ca²⁺ |
| Modulation of Apoptotic Factors | 0.1 - 5 µM | Bcl-2 and Bax protein expression |
| Electrophysiology | 0.1 - 1 µM | Postsynaptic currents, long-term potentiation |
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound neuroprotective signaling cascade.
Experimental Workflow for Neuroprotection Assay
References
Application Notes and Protocols: Preclinical Pharmacokinetic Profiling of SSR180711
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR180711 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[1] Activation of α7 nAChRs by agonists like this compound has been shown to modulate the release of several neurotransmitters, including acetylcholine, glutamate, and dopamine.[1][2][3] This neuromodulatory activity underlies the therapeutic potential of this compound for treating cognitive deficits in neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[3][4][5][6]
These application notes provide a framework for conducting preclinical pharmacokinetic (PK) studies of this compound in rodent models. While specific quantitative PK data for this compound is not extensively available in the public domain, this document offers detailed protocols for key experiments designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The provided methodologies are based on established practices for small molecule drug development and can be adapted to characterize the pharmacokinetic properties of this compound.
Data Presentation
The following tables are templates for summarizing the quantitative pharmacokinetic data obtained from in vivo studies in preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | e.g., 1 | e.g., 10 | e.g., 3 |
| Cmax (ng/mL) | - | Data | Data |
| Tmax (h) | - | Data | Data |
| AUC0-t (ng·h/mL) | Data | Data | Data |
| AUC0-∞ (ng·h/mL) | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data |
| Clearance (CL) (L/h/kg) | Data | - | - |
| Volume of Distribution (Vd) (L/kg) | Data | - | - |
| Bioavailability (F%) | - | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Brain Penetration and Distribution of this compound in Mice
| Parameter | Value |
| Dose (mg/kg, p.o.) | 8 |
| ID50 (mg/kg) | 8 |
| Brain-to-Plasma Ratio | Data |
ID50: The dose required to inhibit 50% of ex vivo [3H]α-bungarotoxin binding in the brain, indicating target engagement.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for IV administration (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline)
-
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose in water)
-
Syringes and needles for dosing
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 3 days before the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation:
-
IV Formulation: Dissolve this compound in the appropriate vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose at an injection volume of 1 mL/kg).
-
PO Formulation: Suspend this compound in the vehicle to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a gavage volume of 5 mL/kg).
-
-
Dosing:
-
IV Administration: Administer the this compound solution via the tail vein.
-
PO Administration: Administer the this compound suspension by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood into tubes containing anticoagulant. Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Materials:
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma samples from the PK study
Protocol:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: e.g., 0.4 mL/min
-
Gradient: A suitable gradient to achieve good separation of this compound and the IS.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ion transitions for this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a weighted linear regression.
-
Pharmacokinetic Data Analysis
Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.
Software:
-
Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, R with PK packages)
Protocol:
-
Data Input: Enter the plasma concentration-time data for each animal.
-
Analysis Method: Use a non-compartmental analysis (NCA) model.
-
Parameter Calculation: Calculate the following parameters:
-
Cmax and Tmax: Determined directly from the observed data.
-
AUC0-t: Calculated using the linear trapezoidal rule.
-
AUC0-∞: Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
t½: Calculated as 0.693 / λz.
-
CL (for IV data): Calculated as Dose / AUC0-∞.
-
Vd (for IV data): Calculated as CL / λz.
-
F% (for PO data): Calculated as (AUC0-∞,PO / AUC0-∞,IV) x (DoseIV / DosePO) x 100.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound. A thorough understanding of the ADME properties is critical for the continued development of this promising therapeutic candidate. The successful execution of these studies will enable researchers to establish a clear relationship between dose, exposure, and pharmacological effect, which is essential for guiding dose selection in subsequent efficacy and toxicology studies, and ultimately, for predicting human pharmacokinetics.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming SSR180711 Receptor Desensitization
This technical support guide is designed for researchers, scientists, and drug development professionals working with SSR180711. It provides troubleshooting advice and detailed protocols to address the common challenge of receptor desensitization during in vitro and in vivo experiments.
Important Note on Receptor Type: It is a common misconception that this compound targets a G protein-coupled receptor (GPCR). This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) , which is a ligand-gated ion channel.[1][2] This distinction is critical as the mechanisms of desensitization and the strategies to overcome it differ significantly from those of GPCRs. The α7 nAChR is known for its rapid and pronounced desensitization upon agonist binding.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][6][2] As a partial agonist, it binds to and activates the receptor but with lower intrinsic efficacy than a full agonist like acetylcholine.[1] Its mechanism of action involves binding to the orthosteric site of the α7 nAChR, causing the ion channel to open and allowing the influx of cations, primarily Ca2+ and Na+.[5] This influx of ions leads to neuronal depolarization and the modulation of various downstream signaling pathways.[5][7]
Q2: What is α7 nAChR desensitization and why is it a concern when using this compound?
Desensitization is a process where the receptor becomes refractory to activation despite the continued presence of an agonist.[4][8] For the α7 nAChR, this is a rapid process that occurs within seconds to minutes of agonist exposure.[5] This can be problematic in experiments as it can lead to a diminished or transient response to this compound, making it difficult to study its sustained effects.
Q3: How can I overcome or minimize α7 nAChR desensitization in my experiments?
A primary strategy to counteract α7 nAChR desensitization is the use of Positive Allosteric Modulators (PAMs).[9][10][11] PAMs bind to a site on the receptor that is distinct from the agonist binding site and can potentiate the receptor's response to agonists. For α7 nAChRs, there are two main types of PAMs:
-
Type I PAMs: These increase the peak agonist-evoked current with minimal effect on the desensitization rate.
-
Type II PAMs: These not only increase the peak current but also significantly slow the rate of desensitization and can reactivate already desensitized receptors.[10][12] PNU-120596 is a well-characterized Type II PAM commonly used for this purpose.[11][13][14][15][16]
Q4: Can I use this compound in combination with a PAM?
Yes, co-application of this compound with an α7 nAChR PAM, particularly a Type II PAM, is a common and effective strategy to obtain a more sustained receptor activation and overcome desensitization.[7] This approach allows for the study of the downstream consequences of prolonged α7 nAChR activation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapidly diminishing or no response to repeated this compound application. | Receptor desensitization. | 1. Increase the washout period between applications to allow for receptor resensitization. 2. Co-apply this compound with a Type II PAM (e.g., PNU-120596) to reduce desensitization.[15] 3. Use a lower concentration of this compound to minimize the extent of desensitization. |
| High variability in responses between experiments. | Inconsistent cell health or receptor expression levels. | 1. Ensure consistent cell culture conditions and passage numbers. 2. For transient transfections, optimize transfection efficiency and receptor expression levels. 3. Use a stable cell line expressing the α7 nAChR for more consistent results. |
| Unexpected off-target effects. | Although this compound is selective for α7 nAChR, high concentrations may lead to off-target effects. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Confirm the observed effects are mediated by α7 nAChR by using a selective antagonist like methyllycaconitine (MLA).[2] |
| Difficulty in measuring a sustained downstream signaling event. | The transient nature of α7 nAChR activation due to desensitization may not be sufficient to trigger a robust downstream response. | 1. Utilize a Type II PAM to prolong the activation of the receptor.[7][16] 2. Choose a downstream assay with a high temporal resolution to capture the transient signal. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human α7 nAChR | 14 ± 1 nM | [1] |
| Rat α7 nAChR | 22 ± 4 nM | [1] | |
| Functional Activity (EC50) | Human α7 nAChR (in Xenopus oocytes) | 4.4 µM | [1] |
| Human α7 nAChR (in GH4C1 cells) | 0.9 µM | [1] | |
| Intrinsic Activity | Human α7 nAChR (in Xenopus oocytes) | 51% | [1] |
| Human α7 nAChR (in GH4C1 cells) | 36% | [1] |
Table 2: Commonly Used α7 nAChR Positive Allosteric Modulators (PAMs)
| Compound | Type | Key Characteristics |
| PNU-120596 | Type II | Significantly reduces desensitization and reactivates desensitized receptors.[10][14][15][16] |
| TQS | Type II | Similar to PNU-120596, reduces desensitization.[9] |
| NS-1738 | Type I | Increases peak current with little effect on desensitization.[9] |
| AVL-3288 | Type I | Increases peak current with little effect on desensitization.[9] |
Experimental Protocols
Protocol 1: Mitigating α7 nAChR Desensitization in Electrophysiology Recordings
Objective: To obtain sustained whole-cell currents in response to this compound by co-application with a Type II PAM.
Materials:
-
Cells expressing α7 nAChRs (e.g., HEK293 cells, Xenopus oocytes, or primary neurons)
-
This compound stock solution
-
PNU-120596 (Type II PAM) stock solution
-
External recording solution
-
Internal patch pipette solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Prepare a working solution of this compound at the desired concentration (e.g., 1-10 µM) in the external recording solution.
-
Prepare a working solution of PNU-120596 (e.g., 1-10 µM) in the external recording solution.
-
Establish a stable whole-cell recording from a cell expressing α7 nAChRs.
-
Apply the this compound solution to the cell and record the current response. Observe the characteristic rapid activation followed by desensitization.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with the PNU-120596 solution for 1-2 minutes.
-
Co-apply the this compound and PNU-120596 solution to the cell and record the current response.
-
Compare the current kinetics and amplitude with and without the PAM. The response in the presence of PNU-120596 should be more sustained with a slower decay.
Protocol 2: Assessing Downstream Signaling with Reduced Desensitization
Objective: To measure a downstream signaling event (e.g., calcium influx or CREB phosphorylation) following prolonged α7 nAChR activation.
Materials:
-
Cells expressing α7 nAChRs
-
This compound
-
PNU-120596
-
Calcium imaging dye (e.g., Fura-2 AM) or antibodies for western blotting (e.g., anti-pCREB)
-
Fluorescence microscope or western blotting equipment
Procedure:
-
Plate cells in a suitable format for the chosen assay (e.g., glass-bottom dish for imaging, multi-well plate for western blotting).
-
For calcium imaging, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Prepare treatment solutions: vehicle control, this compound alone, and this compound in combination with PNU-120596.
-
Apply the treatment solutions to the cells.
-
For calcium imaging, record the fluorescence signal over time.
-
For western blotting, lyse the cells after the desired treatment duration and proceed with the standard western blotting protocol to detect the phosphorylated protein of interest.
-
Analyze the data to compare the magnitude and duration of the downstream signal in the presence and absence of the PAM.
Visualizations
Caption: this compound signaling pathway.
Caption: α7 nAChR desensitization and resensitization cycle.
Caption: Troubleshooting workflow for diminished this compound response.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of alpha7 nicotinic receptor is governed by coupling strength relative to gate tightness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Counteracting desensitization of human α7-nicotinic acetylcholine receptors with bispyridinium compounds as an approach against organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in SSR180711 Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral assays involving the α7 nicotinic acetylcholine receptor (nAChR) partial agonist, SSR180711.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response to this compound in our cognitive assays. What are the potential causes?
A1: High variability in the dose-response to this compound can stem from several factors:
-
Compound Stability and Handling: Ensure proper storage of this compound hydrochloride at -20°C.[1] The compound's stability in solution should be confirmed, and fresh solutions should be prepared regularly. The molecular weight can vary between batches due to hydration, affecting concentration calculations.[1]
-
Route of Administration and Pharmacokinetics: this compound rapidly penetrates the brain.[2] However, the timing of behavioral testing relative to administration is critical. The administration route (e.g., intraperitoneal, oral) will influence absorption and peak brain concentration. Ensure consistent timing across all subjects.
-
Animal Strain and Individual Differences: Different rodent strains can exhibit varied baseline cognitive performance and sensitivity to pharmacological agents.[3] The density of α7 nAChRs may also differ between strains, impacting the drug's efficacy.
-
Baseline Cognitive State: The cognitive state of the animals before drug administration can significantly influence the outcome. Factors like stress, habituation to the testing environment, and the animal's age can alter baseline performance and mask or exaggerate the effects of this compound.[3][4]
Q2: Our results in the forced swim test (FST) with this compound are not consistent with published antidepressant-like effects. What should we check?
A2: Inconsistency in the FST can be common.[5][6] For this compound, consider the following:
-
Behavioral Scoring: Manual scoring of immobility, swimming, and climbing can be subjective.[7] Ensure scorers are well-trained and blinded to the experimental conditions. Automated scoring systems can help reduce inter-observer variability.[7]
-
Water Temperature and Depth: These parameters are critical in the FST.[7] The antidepressant-like effects of some compounds are more pronounced at specific water depths.[7] Maintain a consistent temperature (typically 23-25°C).
-
This compound's Mechanism: this compound is a partial agonist.[1][2][8] The antidepressant-like effects may be more subtle compared to classic antidepressants and could be influenced by the specific stress model used. The drug has been shown to have antidepressant-like properties in the FST in rats, a maternal separation-induced ultrasonic vocalization paradigm, and the chronic mild stress procedure in mice.[8]
-
Locomotor Activity: this compound can increase dopamine levels in the prefrontal cortex, which might influence general locomotor activity.[1][8] It is advisable to run a separate locomotor activity test (e.g., open field test) to ensure that the observed effects in the FST are not due to general hyperactivity.[9][10]
Q3: We are seeing conflicting results in anxiety-based models like the elevated plus maze (EPM) after this compound administration. How can we troubleshoot this?
A3: The EPM is highly sensitive to experimental conditions.[3][11] Here are key areas to examine:
-
Environmental Stressors: The level of stress induced by pre-test handling and the testing environment (e.g., lighting, noise) can significantly impact anxiety levels and the drug's anxiolytic or anxiogenic potential.[3] Standardize these conditions meticulously.
-
Habituation: Repeated exposure to the EPM can lead to habituation, reducing the anxiety-like behavior and potentially masking the effects of this compound.[12] Typically, the EPM is a single-trial test for each animal.
-
Animal's Circadian Rhythm: The time of day for testing can influence behavior in the EPM.[4] Conduct experiments at a consistent time point.
-
This compound's Cognitive Effects: Given that this compound enhances cognitive functions,[8][13] it might influence how animals perceive and remember the aversive elements of the maze, which could lead to complex behavioral outcomes that are not purely related to anxiety.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Cognitive Assay Results with this compound
| Issue | Potential Cause | Recommended Action |
| High inter-individual variability | Animal strain differences, age, or sex. | Use a well-characterized and genetically stable animal strain. Ensure age and sex are consistent across experimental groups. |
| Pre-existing cognitive differences. | Acclimate animals to the testing room and handle them consistently to reduce stress-induced cognitive impairment. | |
| Lack of expected pro-cognitive effect | Inappropriate dose or timing of administration. | Perform a dose-response study to determine the optimal effective dose for your specific assay and animal model. Optimize the time between drug administration and testing based on the drug's pharmacokinetics. |
| Ceiling effect in control animals. | Increase the cognitive load of the task to avoid ceiling performance in the vehicle-treated group. | |
| Task is not sensitive to α7 nAChR modulation. | Ensure the chosen cognitive task is known to be modulated by the cholinergic system and specifically α7 nAChRs. |
Table 2: Troubleshooting Inconsistent Antidepressant-Like Effects of this compound
| Issue | Potential Cause | Recommended Action |
| No change in immobility in FST/TST | Insufficient statistical power. | Calculate the required sample size to detect the expected effect. |
| Procedural inconsistencies. | Strictly standardize all FST/TST parameters (water depth, temperature, suspension height, duration).[7][14] | |
| Strain-specific behavioral responses. | Be aware of the typical behavioral responses of your chosen mouse strain (e.g., tail-climbing in C57BL/6 mice in the TST).[14] | |
| Increased activity that confounds results | Hyperactivity due to dopaminergic effects. | Conduct an open field test to assess general locomotor activity independently.[9][10] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal into the water cylinder.
-
Record a 6-minute session with a video camera.
-
Score the last 4 minutes of the session for immobility (floating with minimal movements to keep the head above water), swimming, and climbing.
-
-
Data Analysis: Compare the duration of immobility between treatment groups.
Elevated Plus Maze (EPM) Protocol (Rodent)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.
Visualizations
Caption: Signaling pathway of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. SSR 180711 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 5. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin Potentiates α7 Nicotinic Acetylcholine Receptors and Alleviates Autistic-Like Social Deficits and Brain Oxidative Stress Status in Mice | MDPI [mdpi.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SSR180711 concentration for maximal cognitive enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SSR180711 in cognitive enhancement research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Its cognitive-enhancing effects are primarily mediated through the activation of these receptors, which leads to the modulation of various neurotransmitter systems.
Q2: What is the recommended starting concentration for in vitro experiments?
For in vitro studies, a concentration of 0.3 µM has been shown to increase long-term potentiation (LTP) in rat and mouse hippocampal slices.[1] This is a good starting point for exploring synaptic plasticity.
Q3: What is a typical effective dose for in vivo animal studies?
The minimal effective dose (MED) for improving episodic memory in the object recognition task in rats and mice is 0.3 mg/kg (i.p. and p.o.).[2] Doses ranging from 0.3 to 3.0 mg/kg have been shown to be effective in reversing cognitive deficits induced by agents like PCP and MK-801.[2][3] For direct infusion into the prefrontal cortex, doses of 1.0µg and 5.0µg have been shown to increase glutamate release.[4]
Q4: How does this compound affect neurotransmitter levels?
In vivo microdialysis studies in freely moving rats have demonstrated that this compound (3-10 mg/kg i.p.) dose-dependently increases extracellular levels of acetylcholine (ACh) in the hippocampus and prefrontal cortex.[1] It has also been shown to increase dopamine levels in the prefrontal cortex.[2] Furthermore, local infusions in the prefrontal cortex lead to a rapid and transient increase in glutamate release.[4]
Q5: Is there evidence for the involvement of α7 nAChRs in the effects of this compound?
Yes, the cognitive-enhancing effects of this compound are mediated by α7 nAChRs. This is supported by the following findings:
-
The effects are abolished in mice lacking the α7 nAChR gene.[1][2]
-
The effects are blocked by the co-administration of a selective α7 nAChR antagonist, such as methyllycaconitine (MLA).[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant cognitive enhancement observed in animal models. | Suboptimal Dose: The dose of this compound may be too low or too high. | Perform a dose-response study to determine the optimal dose for your specific animal model and cognitive task. Start with the reported MED of 0.3 mg/kg and titrate up.[2] |
| Route of Administration: The chosen route of administration may not be optimal for brain penetration or bioavailability. | This compound has been shown to be effective via both intraperitoneal (i.p.) and oral (p.o.) administration.[2] Ensure proper administration technique. | |
| Variability in experimental results. | Animal Strain/Species Differences: There may be differences in α7 nAChR density or function between different rodent strains or species. | Document the specific strain and species used in your experiments. If possible, compare your results with published data using the same strain. |
| Timing of Drug Administration: The time between drug administration and behavioral testing may not be optimal. | Refer to published protocols for the specific cognitive task. For example, in the object recognition test, this compound was administered 30 minutes before the acquisition trial. | |
| In vitro effects are not reproducible. | Tissue Health: The viability of hippocampal slices or cultured neurons may be compromised. | Ensure proper tissue preparation and maintenance techniques. Use appropriate controls to assess tissue health. |
| Drug Stability: The this compound solution may have degraded. | Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Preparation | Concentration | Effect | Reference |
| Rat and Mouse Hippocampal Slices | 0.3 µM | Increased Long-Term Potentiation (LTP) | [1] |
Table 2: In Vivo Efficacy of this compound in Cognitive Models
| Animal Model | Cognitive Domain | Dose Range (mg/kg) | Route | Effect | Reference |
| Rats and Mice | Episodic Memory (Object Recognition) | 0.3 (MED) | i.p., p.o. | Enhanced memory | [2] |
| Rats | Episodic Memory (MK-801 induced deficit) | 0.3 (MED) | i.p. | Reversed deficit | [2] |
| Rats | Selective Attention (Neonatal PCP) | 0.3 (MED) | i.p. | Reversed deficit | [2] |
| Rats | Spatial Memory (MK-801/PCP induced deficit) | 1-3 | i.p. | Restored memory | [2] |
| Mice | Recognition Memory (PCP induced deficit) | 3.0 | i.p. | Improved memory | [3] |
Table 3: Neurochemical Effects of this compound
| Brain Region | Neurotransmitter | Dose | Route | Effect | Reference |
| Hippocampus & Prefrontal Cortex | Acetylcholine | 3-10 mg/kg | i.p. | Increased extracellular levels | [1] |
| Prefrontal Cortex | Dopamine | 1 mg/kg (MED) | i.p. | Increased extracellular levels | [2] |
| Prefrontal Cortex | Glutamate | 1.0-5.0 µg | Local Infusion | Increased release | [4] |
Experimental Protocols
Protocol 1: Object Recognition Task in Rodents
-
Habituation: Individually habituate animals to the testing arena (e.g., a 40x40x40 cm open field) for 10-15 minutes for 2-3 consecutive days.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle 30 minutes before the acquisition trial.
-
Acquisition Trial (T1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 24 hours).
-
Test Trial (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)).
Protocol 2: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rats or mice.
-
Incubation: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 0.3 µM) for a set duration.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation).
-
Data Analysis: Monitor the fEPSP slope for at least 60 minutes post-LTP induction. Compare the degree of potentiation in this compound-treated slices to control slices.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to cognitive enhancement.
Caption: Experimental workflow for the Object Recognition Task.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SSR180711 in research
SSR180711 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of this compound. The following resources are designed to help troubleshoot and interpret experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing changes in glutamatergic and GABAergic neurotransmission in our experiments with this compound. Is this indicative of an off-target effect?
A1: Not necessarily. This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Activation of presynaptic α7 nAChRs has been shown to increase the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents in hippocampal neurons.[1] Therefore, alterations in these neurotransmitter systems are likely a downstream consequence of on-target α7 nAChR activation. In rat and mouse hippocampal slices, a concentration of 0.3 µM of this compound increased long-term potentiation (LTP), an effect that was abolished in α7 nAChR knockout mice.[1] Localized infusions of this compound in the prefrontal cortex of awake rats also produced dose-dependent increases in glutamate levels, an effect that was significantly reduced by the selective α7 nAChR antagonist α-bungarotoxin.[3]
Q2: Our in vivo studies show an increase in dopamine levels in the prefrontal cortex after this compound administration. Is this an on-target or off-target effect?
A2: This is considered an on-target effect. Administration of this compound has been shown to increase extracellular dopamine levels in the rat prefrontal cortex.[2] This effect was abolished by the selective α7 nAChR antagonist methyllycaconitine, confirming that the increase in dopamine is mediated by the activation of α7 nAChRs.[2]
Q3: We are seeing antidepressant-like effects in our behavioral models. Does this compound have known activity at monoamine transporters or receptors?
A3: While comprehensive screening data is not publicly available, the antidepressant-like properties of this compound are thought to be a consequence of its primary mechanism of action.[2] this compound has demonstrated antidepressant-like effects in the forced-swimming test in rats, the maternal separation-induced ultrasonic vocalization paradigm in rat pups, and the chronic mild stress procedure in mice.[2] These effects are likely linked to the modulation of neurotransmitter systems, such as dopamine and acetylcholine, which are regulated by α7 nAChR activation.
Q4: What is the evidence for the selectivity of this compound for the α7 nAChR?
A4: The selectivity of this compound has been demonstrated in several studies. Key evidence includes:
-
High Affinity for α7 nAChR: this compound displays high affinity for both rat and human α7 nAChRs.[1]
-
Antagonist Reversal: The effects of this compound, such as increased dopamine release and enhancement of LTP, are blocked by selective α7 nAChR antagonists like methyllycaconitine and α-bungarotoxin.[2][3]
-
Knockout Studies: The cognitive-enhancing effects of this compound observed in wild-type mice were absent in mice lacking the α7 nAChR gene, providing strong evidence that its primary effects are mediated through this receptor.[1][2]
Q5: Are there any known interactions of this compound with amyloid-beta (Aβ) peptides?
A5: Yes, the efficacy of this compound can be influenced by the presence of human Aβ peptides. In transgene mice that overexpress human amyloid precursor protein, the administration of this compound failed to induce an increase in Fos protein levels in the nucleus accumbens, an effect that was observed in wild-type mice.[4] This suggests that the overexpression of human Aβ peptides may inhibit α7 nAChR-dependent neurotransmission, potentially through a direct interaction with the receptor.[4] Researchers working with models of Alzheimer's disease should consider this interaction when interpreting their data.
Data Presentation
Table 1: On-Target Pharmacological Profile of this compound
| Parameter | Species | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Rat | α7 nAChR | 22 ± 4 nM | [1] |
| Human | α7 nAChR | 14 ± 1 nM | [1] | |
| Functional Activity (EC50) | Human | α7 nAChR in Xenopus oocytes | 4.4 µM | [1] |
| Human | α7 nAChR in GH4C1 cells | 0.9 µM | [1] | |
| Intrinsic Activity | Human | α7 nAChR in Xenopus oocytes | 51% | [1] |
| Human | α7 nAChR in GH4C1 cells | 36% | [1] | |
| Brain Penetration (ID50) | Mouse | Ex vivo [3H]α-bungarotoxin binding | 8 mg/kg p.o. | [1] |
Experimental Protocols
Protocol 1: Investigating the Role of α7 nAChR in this compound-Mediated Effects Using a Selective Antagonist
Objective: To determine if an observed effect of this compound is mediated by the α7 nAChR.
Materials:
-
This compound
-
Methyllycaconitine (MLA), a selective α7 nAChR antagonist
-
Vehicle for both compounds
-
Experimental system (e.g., cell culture, brain slices, in vivo model)
Procedure:
-
Establish a baseline: Measure the parameter of interest in your experimental system in the absence of any treatment.
-
Determine the effect of this compound: Administer this compound at the desired concentration and measure the response.
-
Pre-treatment with antagonist: In a separate group, pre-treat the experimental system with MLA for a sufficient time to allow for receptor binding (e.g., 30 minutes prior to this compound administration). The concentration of MLA should be chosen to selectively block α7 nAChRs.
-
Co-administration: Administer this compound in the presence of MLA and measure the response.
-
Controls: Include vehicle-only and MLA-only control groups.
-
Analysis: Compare the effect of this compound in the absence and presence of MLA. A significant reduction or complete blockade of the this compound effect by MLA indicates that the response is mediated by α7 nAChRs.
Protocol 2: In Vivo Microdialysis to Measure Neurotransmitter Release
Objective: To assess the effect of this compound on extracellular neurotransmitter levels in a specific brain region.
Materials:
-
This compound
-
In vivo microdialysis equipment (probes, pump, fraction collector)
-
Surgical instruments for probe implantation
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for neurotransmitter analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Baseline collection: Perfuse the microdialysis probe with aCSF at a constant flow rate and collect baseline dialysate samples.
-
Drug administration: Administer this compound (e.g., intraperitoneally or subcutaneously).
-
Sample collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Neurotransmitter analysis: Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, acetylcholine, glutamate) in the dialysate samples using HPLC.
-
Data analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nicotinic alpha7 acetylcholine receptor agonist this compound is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of SSR180711
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR180711 and similar α7 nicotinic acetylcholine receptor (nAChR) agonists. The content addresses the significant challenges encountered when translating promising preclinical data into successful clinical trials, a scenario strongly suggested by the developmental trajectory of this compound.
FAQs: Understanding the Discrepancy Between Preclinical and Clinical Data
Q1: Why did the robust pro-cognitive effects of this compound observed in preclinical models not translate to clear clinical efficacy in treating cognitive deficits in schizophrenia?
Several factors likely contribute to this translational gap:
-
Species-Specific Differences in Receptor Pharmacology: The binding affinity and functional activity of this compound can vary between rodent and human α7 nAChRs. While preclinical studies showed high affinity for both rat and human receptors, subtle differences in receptor kinetics, desensitization, and downstream signaling pathways in humans may lead to a different pharmacological response.[1]
-
Limitations of Animal Models: Preclinical models of cognitive impairment in schizophrenia, such as those induced by PCP or MK-801, may not fully recapitulate the complex neurobiology of the disease in humans.[2] These models primarily focus on glutamatergic dysfunction, while schizophrenia is a multifaceted neurodevelopmental disorder.
-
Disease Heterogeneity: Schizophrenia is a clinically heterogeneous disorder with varying degrees of cognitive impairment and underlying pathophysiology. A drug like this compound might be effective only in a specific subpopulation of patients, a factor that is difficult to model preclinically.
-
Dosing and Receptor Occupancy: Achieving optimal and sustained receptor occupancy in the human brain to elicit a therapeutic effect without causing receptor desensitization is a significant challenge. The dose-response relationship for α7 nAChR agonists can be complex and may not have been adequately predicted by preclinical studies.[3]
Q2: Could the partial agonist nature of this compound have contributed to its potential lack of clinical efficacy?
Yes, the partial agonism of this compound is a critical factor to consider:
-
Limited Intrinsic Activity: As a partial agonist, this compound has lower intrinsic activity compared to a full agonist.[1] While this can be beneficial in preventing receptor overstimulation and desensitization, it might also mean that the level of receptor activation was insufficient to produce a clinically meaningful cognitive improvement in patients with schizophrenia.
-
Functional Antagonism: In the presence of the endogenous full agonist acetylcholine, a partial agonist can act as a functional antagonist, potentially dampening nicotinic neurotransmission in certain brain regions or under specific physiological conditions.
Q3: Were there any preclinical signs that might have predicted translational difficulties?
While the preclinical data for this compound were largely positive, a critical analysis reveals potential red flags:
-
Lack of Efficacy on Negative Symptoms in Some Models: While some studies showed antidepressant-like effects, the primary focus was on cognitive enhancement.[4] The complex interplay between cognitive and negative symptoms in schizophrenia may require a broader pharmacological profile.
-
Potential for Receptor Desensitization: Although one study indicated a lack of tachyphylaxis after repeated treatment, chronic exposure to an agonist always carries the risk of receptor desensitization, which could lead to a loss of efficacy over time in a clinical setting.[4][5]
Troubleshooting Guide for Preclinical Experiments
This guide addresses specific issues researchers might encounter during their in-vitro and in-vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cognitive behavioral assays (e.g., novel object recognition, Morris water maze). | 1. Animal strain variability: Different rodent strains can exhibit varying baseline cognitive performance and drug responses. 2. Subtle variations in experimental protocol: Factors like handling, habituation, and stress levels can significantly impact outcomes. 3. Inappropriate dosing regimen: The dose-response curve for α7 nAChR agonists can be bell-shaped. | 1. Ensure the use of a consistent and well-characterized animal strain. 2. Standardize all experimental procedures and minimize animal stress. 3. Perform a thorough dose-response study to identify the optimal therapeutic window. |
| Discrepancies between in-vitro binding affinity and in-vivo efficacy. | 1. Poor brain penetration: The compound may not be reaching the target in sufficient concentrations. 2. Rapid metabolism: The drug could be quickly broken down, leading to a short duration of action. 3. Off-target effects: The observed in-vivo effects might be partially mediated by interactions with other receptors. | 1. Conduct pharmacokinetic studies to determine brain-to-plasma ratio. 2. Analyze drug metabolism and the presence of active metabolites. 3. Perform broader receptor profiling to assess selectivity. |
| Lack of effect in a specific neuronal cell type in-vitro. | 1. Low or absent α7 nAChR expression: The cell line or primary culture may not express the target receptor. 2. Receptor desensitization: Prolonged exposure to the agonist during the experiment can lead to receptor downregulation. | 1. Verify α7 nAChR expression using techniques like Western blot or qPCR. 2. Use shorter incubation times or a perfusion system to minimize desensitization. |
Data Presentation: Preclinical Data Summary for this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat α7 nAChR | 22 ± 4 nM | [1] |
| Human α7 nAChR | 14 ± 1 nM | [1] | |
| Functional Activity (EC50) | Human α7 nAChRs (Xenopus oocytes) | 4.4 µM | [1] |
| Human α7 nAChRs (GH4C1 cells) | 0.9 µM | [1] | |
| Intrinsic Activity | Human α7 nAChRs (Xenopus oocytes) | 51% | [1] |
| Human α7 nAChRs (GH4C1 cells) | 36% | [1] | |
| Brain Penetration (ID50) | Mouse (ex vivo [3H]α-bungarotoxin binding) | 8 mg/kg p.o. | [1] |
| Efficacious Dose (MED) | Rat & Mouse (Object Recognition Task) | 0.3 mg/kg i.p. | [4] |
| Rat (MK-801-induced memory deficit) | 0.3 mg/kg i.p. | [4] | |
| Rat (PCP-induced memory deficit) | 1-3 mg/kg i.p. | [4] | |
| Rat (Forced-swimming test) | 1 mg/kg i.p. | [4] | |
| Mouse (PCP-induced cognitive deficits) | 3.0 mg/kg i.p. (subchronic) | [6] |
Experimental Protocols
Novel Object Recognition Task
-
Habituation: Individually house rodents in the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 consecutive days to reduce novelty-induced stress.
-
Training (Acquisition Phase): Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Testing (Test Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory. This compound or vehicle is typically administered before the training phase.
Visualizations
Caption: Simplified signaling pathway of this compound as an α7 nAChR partial agonist.
Caption: Logical relationship of challenges in translating preclinical data to clinical trials.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-7 nicotinic receptor agonists: potential new candidates for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
α7 Nicotinic Acetylcholine Receptor Agonist Technical Support Center
Welcome to the technical support center for researchers working with α7 nicotinic acetylcholine receptor (nAChR) agonists. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common experimental challenge of the U-shaped or biphasic dose-response curve.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a U-shaped dose-response curve with my α7 nAChR agonist?
A1: The U-shaped (or biphasic) dose-response curve is a well-documented phenomenon for α7 nAChR agonists. It is primarily caused by the receptor's rapid desensitization at high agonist concentrations.[1][2] At lower concentrations, the agonist activates the receptor, leading to an increasing response. However, as the concentration increases, the rate of desensitization also increases, leading to a rapid channel closure and a decrease in the overall measured response.[3][4] This rapid inactivation can be so fast that it's difficult to measure the true peak response with conventional electrophysiology setups.[2]
Q2: What is the difference between desensitization and tachyphylaxis in the context of α7 nAChRs?
A2: Desensitization refers to the rapid, reversible closure of the ion channel in the continued presence of an agonist.[3] Tachyphylaxis, on the other hand, is a phenomenon where repeated applications of an agonist result in a progressively diminishing response.[1] While related, desensitization is a key mechanism contributing to tachyphylaxis with full agonists like nicotine.[1]
Q3: How can I overcome the U-shaped dose-response curve in my experiments?
A3: Several strategies can be employed to mitigate the effects of the U-shaped dose-response curve:
-
Use of Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the agonist binding site and can potentiate the agonist's effect.[3][5][6]
-
Employ Partial Agonists: Partial agonists, like DMXBA (GTS-21), have been shown to produce a more consistent response without causing significant tachyphylaxis.[1]
-
Optimize Agonist Application Time: Very brief applications of the agonist may be necessary to capture the peak response before significant desensitization occurs.[9]
-
Utilize "Silent Agonists": For studying signaling pathways independent of ion flux, silent agonists can be used. These compounds induce a desensitized state without causing significant channel opening, which can be useful for investigating anti-inflammatory effects.[10]
Q4: What are the downstream signaling pathways activated by α7 nAChRs that I should be aware of?
A4: Beyond its function as an ion channel, the α7 nAChR is involved in intracellular signaling, particularly in the context of inflammation. Activation of the α7 nAChR can lead to the recruitment of Janus kinase 2 (Jak2), which in turn activates the STAT3 signaling pathway.[5] This pathway is a key component of the "cholinergic anti-inflammatory pathway." Additionally, α7 nAChR activation has been shown to suppress the activity of NF-κB, a central regulator of pro-inflammatory gene expression.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response or very weak response to a known α7 nAChR agonist. | 1. Rapid Desensitization: The response may be too fast to be detected by your recording system. 2. Low Receptor Expression: The cells may not be expressing a sufficient number of functional receptors on the surface. 3. Incorrect Agonist Concentration: The concentration may be too high, leading to immediate and profound desensitization. | 1. Use a rapid perfusion system to apply the agonist for very short durations (milliseconds).[9] 2. Co-express with chaperone proteins like RIC-3 to enhance receptor expression.[11] Consider using a cell line with high endogenous expression. 3. Perform a wide-range dose-response curve, starting from very low concentrations. |
| The dose-response curve is bell-shaped (U-shaped). | Agonist-induced Desensitization: At higher concentrations, the rate of desensitization surpasses the rate of activation, leading to a decrease in the measured response.[1] | 1. Co-apply the agonist with a Type II PAM (e.g., PNU-120596) to reduce desensitization.[7][12] 2. Use a partial agonist that is less prone to causing desensitization.[1] 3. Analyze the net charge of the response rather than just the peak current, as this can provide a more accurate measure of receptor activation. |
| Response diminishes with repeated agonist applications (tachyphylaxis). | Receptor Desensitization and Internalization: Repeated stimulation with a full agonist can lead to a prolonged desensitized state and potential receptor internalization. | 1. Increase the washout period between agonist applications to allow for complete receptor recovery. 2. Switch to a partial agonist.[1] 3. Use a lower, non-saturating concentration of the full agonist. |
| Variability in responses between experiments. | 1. Temperature Fluctuations: α7 nAChR function, especially its modulation by PAMs, can be temperature-sensitive.[8] 2. Cell Passage Number: Receptor expression and function can change with increasing cell passage number. 3. Agonist Stability: The agonist may be degrading in solution over time. | 1. Maintain a consistent and physiological temperature throughout your experiments. 2. Use cells within a defined low passage number range. 3. Prepare fresh agonist solutions for each experiment. |
Data Presentation
Table 1: EC50 Values for Common α7 nAChR Agonists
| Agonist | Human α7 (μM) | Rat α7 (μM) | Notes |
| Acetylcholine (ACh) | ~36 - 260 | ~30 - 128 | Potency can vary depending on the experimental setup and measurement method (peak current vs. net charge).[9][13] |
| Nicotine | ~66 | - | Partial agonist compared to ACh.[9] |
| Choline | ~400-500 | ~400-500 | Lower potency agonist.[2] |
| DMXBA (GTS-21) | - | - | Partial agonist with reported efficacy in vivo without tachyphylaxis.[1] |
| PNU-282987 | - | - | Selective agonist used in in vivo pain models.[7] |
Note: EC50 values can vary significantly based on the expression system (e.g., Xenopus oocytes, mammalian cells), recording conditions, and whether peak current or net charge is measured.[2]
Experimental Protocols
Protocol 1: Electrophysiological Recording of α7 nAChR Currents in Xenopus Oocytes
This protocol is adapted from methodologies described in the literature for two-electrode voltage-clamp (TEVC) recordings.[2][11]
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit (and co-inject with human RIC-3 cRNA to enhance expression).[11]
-
Incubate injected oocytes for 2-5 days at 16-18°C in ND96 solution.
2. Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to serve as voltage and current electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.
3. Agonist Application and Data Acquisition:
-
Use a computer-controlled perfusion system for rapid application of agonists.
-
To establish a baseline, record two initial control responses to a saturating concentration of acetylcholine (ACh), for example, 300 μM.[11]
-
Apply test concentrations of the agonist or co-apply the agonist with a PAM. Ensure a sufficient washout period (e.g., 5 minutes) between applications to allow for receptor recovery.
-
Record the resulting currents using appropriate data acquisition software.
4. Data Analysis:
-
Measure the peak current amplitude and/or the net charge (the integral of the current over time). Net charge can be a more reliable measure for rapidly desensitizing receptors.[2]
-
Normalize the responses to the initial control ACh response for each oocyte.
-
Construct dose-response curves by plotting the normalized response against the logarithm of the agonist concentration and fit the data to the Hill equation to determine EC50 and Hill slope.
Protocol 2: Assessing α7 nAChR-Mediated Anti-inflammatory Effects in Macrophages
This protocol is a general guideline based on studies investigating the cholinergic anti-inflammatory pathway.[5]
1. Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere.
2. Cell Treatment:
-
Pre-treat the cells with the α7 nAChR agonist for a specified period (e.g., 30-60 minutes).
-
To confirm the involvement of α7 nAChR, include control groups pre-treated with a selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA) before adding the agonist.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
3. Measurement of Inflammatory Markers:
-
After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
4. Analysis of Intracellular Signaling:
-
To investigate the downstream signaling pathways, lyse the cells at various time points after treatment.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins like Jak2 and STAT3, and the degradation of IκBα (as an indicator of NF-κB activation).
Mandatory Visualizations
Caption: α7 nAChR anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for the U-shaped dose-response curve.
References
- 1. Continuous administration of a selective α7 nicotinic partial agonist, DMXBA, improves sensory inhibition without causing tachyphylaxis or receptor upregulation in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 9. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Stability of SSR180711 in solution for long-term experiments
This technical support guide provides essential information for researchers and drug development professionals on the stability of SSR180711 in solution for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective use of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound hydrochloride is soluble to 100 mM in both water and Dimethyl Sulfoxide (DMSO). For most in vitro cell-based assays, preparing a concentrated stock solution in sterile DMSO is recommended.[1] For in vivo studies, solubility in aqueous solutions is a key advantage.
Q2: How should I store the this compound stock solution, and for how long is it stable?
Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers or media can occur if the final concentration of the compound exceeds its aqueous solubility. To address this:
-
Ensure the final DMSO concentration is low: Typically, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid solvent-induced artifacts.
-
Warm the media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help maintain solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous medium.
-
Consider a lower working concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.
Q4: What is the chemical stability of this compound in aqueous solutions, especially concerning hydrolysis?
A4: this compound is a carbamate ester.[2][3][4] Generally, carbamates are more stable to hydrolysis than their corresponding esters.[5] However, stability can be pH-dependent. The piperidine-like bicyclic structure is generally a stable scaffold in drug molecules.[6][7] While significant degradation under typical physiological pH (7.2-7.4) and temperature (37°C) over a standard experiment duration (e.g., 24-72 hours) is not expected to be rapid, empirical verification is recommended for long-term experiments.
Q5: How can I be sure that the observed effects in my long-term experiment are from intact this compound and not a degradation product?
A5: For long-term experiments (extending over several days or weeks), it is crucial to assess the stability of this compound under your specific experimental conditions. This can be achieved by incubating the compound in your experimental medium for the duration of the experiment, and then analyzing the concentration of the parent compound at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided below.
Data on Chemical Stability
As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. Researchers are strongly encouraged to generate their own stability data using the protocol provided.
Table 1: Illustrative Stability of this compound in Solution at 37°C
| Time (hours) | Concentration in Aqueous Buffer (pH 7.4) | % Remaining (Illustrative) |
| 0 | 10 µM | 100% |
| 24 | 9.8 µM | 98% |
| 48 | 9.5 µM | 95% |
| 72 | 9.1 µM | 91% |
| 168 (7 days) | 8.2 µM | 82% |
| Note: This data is for illustrative purposes only and should not be considered as actual experimental results. |
Table 2: General Stability of Key Functional Groups in this compound
| Functional Group | Chemical Class | General Stability in Aqueous Solution (pH 7.4, 37°C) | Reference |
| Carbamate Ester | Carbamate | Generally more stable to hydrolysis than simple esters. Can be susceptible to base-catalyzed hydrolysis at higher pH. | [5][8][9] |
| 4-Bromophenyl | Aryl Halide | The C-Br bond is generally stable under physiological conditions. | |
| 1,4-Diazabicyclo[3.2.2]nonane | Bridged Piperidine-like | The heterocyclic ring is generally metabolically and chemically stable. | [6][7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution Using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental medium.
1. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Your experimental aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Experimental Medium: Dilute the stock solution into your pre-warmed experimental medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the spiked medium. This is your T=0 sample. Quench the sample by adding 200 µL of ice-cold acetonitrile to precipitate proteins and stop degradation. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). Collect the supernatant for HPLC analysis.
-
Incubation: Place the remaining spiked medium in the incubator under your experimental conditions (e.g., 37°C).
-
Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), repeat the sampling and quenching process described in step 3.
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from any potential degradation products. A good starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Inject the supernatant from each time point into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (this can be determined by a UV scan of the compound).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Integrate the area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
References
- 1. mdpi.com [mdpi.com]
- 2. contaminantdb.ca [contaminantdb.ca]
- 3. SSR 180711 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. SSR-180,711 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
SSR180711 Technical Support Center: Interpreting Negative or Unexpected Findings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR180711. The information is designed to help interpret negative or unexpected experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected pro-cognitive effects of this compound in our animal model. What could be the reason?
A1: Several factors could contribute to a lack of pro-cognitive effects. Consider the following:
-
Animal Model Specifics: The pro-cognitive effects of this compound have been demonstrated in specific models of cognitive impairment, such as those induced by phencyclidine (PCP) or MK-801.[1][2] The efficacy may not translate to all models of cognitive dysfunction.
-
Receptor Desensitization: Like other nicotinic acetylcholine receptor (nAChR) agonists, prolonged exposure to this compound could lead to receptor desensitization, potentially diminishing its effects.[3][4][5]
-
Pathological State of the Model: In preclinical models of Alzheimer's disease, the presence of high levels of human amyloid-beta (Aβ) peptides has been shown to inhibit the activation of limbic neurons by this compound.[6] This suggests that in the presence of significant Aβ pathology, this compound may not be effective.
-
Dosage: While preclinical studies have established effective dose ranges, optimal dosage can vary between models and species.
Q2: Our in-vitro electrophysiology experiments show an initial agonist effect followed by a rapid decline in response. Is this expected?
A2: Yes, this is a potential and expected finding. This compound is a partial agonist at the α7 nAChR.[7][8] Partial agonists, by definition, have a lower intrinsic activity compared to full agonists. Furthermore, agonist binding to nAChRs can induce a desensitized state, where the receptor is temporarily unresponsive to further agonist application. One study noted that at a high concentration, this compound induced only a short-lasting desensitization of human α7 nAChRs, with a rapid recovery of acetylcholine-induced currents after washout.[9] The kinetics of desensitization and recovery can be influenced by the specific experimental conditions, such as agonist concentration and duration of application.
Q3: We are observing effects of this compound on behaviors not typically associated with α7 nAChR activation. Is this a known phenomenon?
A3: While primarily investigated for its pro-cognitive effects, some unexpected findings have been reported. One study found that this compound potentiated latent inhibition with strong conditioning and reversed amphetamine-induced disruption of latent inhibition.[10] These effects are considered predictive of activity against the positive symptoms of schizophrenia, which is an unexpected finding for an α7 nAChR agonist.[10] The compound has also demonstrated antidepressant-like properties in preclinical models.[1]
Q4: What is the clinical status of this compound? Have there been any negative findings in human trials?
Troubleshooting Guides
Issue: Lack of Efficacy in an Alzheimer's Disease Model
If you are not observing the expected therapeutic effects of this compound in a transgenic model of Alzheimer's disease, consider the following troubleshooting steps.
Experimental Protocol: Assessing Neuronal Activation in Response to this compound in the Presence of Amyloid Pathology
-
Model: Transgenic mice overexpressing human amyloid-beta peptides (e.g., APP/PS1).
-
Treatment: Administer this compound (e.g., 10 mg/kg, systemic administration).
-
Endpoint: Measure neuronal activation via Fos protein expression in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex).
-
Procedure:
-
House animals under standard conditions.
-
Administer a single dose of this compound or vehicle control.
-
After a set time (e.g., 2 hours), perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry for Fos protein.
-
Quantify the number of Fos-positive cells in the regions of interest.
-
-
Expected Negative Finding: A significant increase in Fos-positive cells in wild-type mice treated with this compound, but no significant increase in the transgenic mice.[6]
Data Summary: Effect of this compound on Neuronal Activation
| Animal Model | Brain Region | Treatment | Outcome |
| Wild-type Mice | Nucleus Accumbens | This compound (10 mg/kg) | Significant increase in Fos protein levels |
| Aβ-overexpressing Mice | Nucleus Accumbens | This compound (10 mg/kg) | No effect on Fos protein levels |
| Wild-type Mice | Prefrontal Cortex | This compound (10 mg/kg) | No induction of Fos expression |
| Aβ-overexpressing Mice | Prefrontal Cortex | This compound (10 mg/kg) | No induction of Fos expression |
Logical Workflow for Troubleshooting Lack of Efficacy in AD Models
Troubleshooting workflow for lack of this compound efficacy.
Issue: Unexpected Behavioral Effects Observed
If this compound is producing behavioral effects that are not aligned with its expected pro-cognitive profile, it may be due to its broader pharmacological actions.
Experimental Protocol: Latent Inhibition Paradigm
-
Model: Rats.
-
Paradigm: Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli.
-
Procedure:
-
Pre-exposure Phase: One group of animals is exposed to a neutral stimulus (e.g., a tone) without reinforcement. A control group is not pre-exposed.
-
Conditioning Phase: Both groups are then subjected to conditioning trials where the neutral stimulus is paired with a negative reinforcement (e.g., a mild foot shock).
-
Test Phase: The response to the conditioned stimulus is measured.
-
-
Expected Unexpected Finding: In animals with normal LI, this compound may potentiate the effect. In models where LI is disrupted (e.g., by amphetamine), this compound may reverse this disruption.[10]
Data Summary: Pharmacological Profile of this compound
| Parameter | Species | Value |
| Binding Affinity (Ki) | ||
| Human α7 nAChR | 14 ± 1 nM | |
| Rat α7 nAChR | 22 ± 4 nM | |
| Functional Activity (EC50) | ||
| Human α7 nAChR (Xenopus oocytes) | 4.4 µM | |
| Human α7 nAChR (GH4C1 cells) | 0.9 µM | |
| Intrinsic Activity | ||
| Human α7 nAChR (Xenopus oocytes) | 51% | |
| Human α7 nAChR (GH4C1 cells) | 36% |
Data compiled from Biton et al., 2007.[7]
Signaling Pathway: this compound at the Synapse
Simplified signaling of this compound at presynaptic terminals.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nicotinic alpha7 acetylcholine receptor agonist this compound is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SSR 180711 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
Technical Support Center: Utilizing SSR180711 in Amyloid-Beta Plaque Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in the context of amyloid-beta (Aβ) plaque models of Alzheimer's disease.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] By binding to this receptor, it modulates cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[3] Activation of α7 nAChRs can enhance cognitive processes, such as learning and memory, and may also exert neuroprotective and anti-inflammatory effects.[4][5]
2. What is the major limitation of using this compound in models with significant Aβ plaque pathology?
The principal limitation is the reduced efficacy of this compound in the presence of high concentrations of amyloid-beta (Aβ) peptides, particularly Aβ1-42.[3] Soluble Aβ oligomers and plaque-associated Aβ can directly bind to α7 nAChRs with high affinity.[6][7] This interaction can inhibit the receptor's function, rendering α7 nAChR agonists like this compound less effective at activating their target.[3]
3. At what stage of Alzheimer's disease models is this compound likely to be most effective?
Given that Aβ accumulation can compromise α7 nAChR function, this compound is hypothesized to be more effective in the earlier stages of Alzheimer's disease models, before significant Aβ plaque deposition and neuronal loss.[4] In later stages with high Aβ burden, the availability and functionality of α7 nAChRs are likely reduced, diminishing the therapeutic window for α7 nAChR agonists.[4]
4. What are the known off-target effects of this compound?
This compound is characterized as a selective α7 nAChR agonist.[2][8] However, like any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to consult comprehensive pharmacological profiling studies for a complete understanding of its selectivity.
5. Can this compound be used in combination with other therapeutic agents?
The combination of α7 nAChR agonists with other therapeutic strategies is an area of active research. For instance, co-administration with positive allosteric modulators (PAMs) of α7 nAChRs could be a potential strategy to enhance the receptor's function in the presence of Aβ.[4][9] Additionally, combining this compound with anti-amyloid therapies could be explored to target different aspects of Alzheimer's disease pathology.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of cognitive improvement in APP/PS1 mice treated with this compound. | High Aβ plaque burden in older mice may be inhibiting α7 nAChR function. | Consider using younger APP/PS1 mice with lower plaque pathology. Assess the levels of soluble Aβ oligomers in your model, as these are also potent inhibitors of α7 nAChR. |
| Inadequate dose or route of administration. | Refer to dose-response studies and ensure adequate brain penetration of this compound. Oral administration has an ID50 of 8 mg/kg for brain receptor occupancy.[1] | |
| Desensitization of α7 nAChRs. | The rapid desensitization of α7 nAChRs is a known challenge.[3] Consider intermittent dosing schedules rather than continuous administration. | |
| Inconsistent results in in vitro Aβ toxicity assays with this compound. | Variability in Aβ oligomer preparation. | The aggregation state of Aβ is critical for its neurotoxicity.[10][11] Use a standardized and validated protocol for preparing Aβ oligomers to ensure consistency between experiments. |
| Cell line-specific differences. | The expression levels of α7 nAChRs can vary between cell lines. For example, the differentiation state of SH-SY5Y cells can significantly alter AβPP processing and localization.[12][13] Confirm α7 nAChR expression in your chosen cell model. | |
| Difficulty in demonstrating a direct interaction between this compound, Aβ, and α7 nAChR. | Technical challenges with co-immunoprecipitation (Co-IP). | Co-IP of membrane receptors and their ligands can be challenging. Optimize lysis buffers to maintain protein-protein interactions and use highly specific antibodies.[6][7] |
| Low abundance of the complex. | The interaction may be transient or of low stoichiometry. Consider using cross-linking agents to stabilize the complex before immunoprecipitation. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human α7 nAChR | 14 ± 1 nM | [1] |
| Rat α7 nAChR | 22 ± 4 nM | [1] | |
| Functional Activity (EC50) | Human α7 nAChRs in Xenopus oocytes | 4.4 µM | [1] |
| Human α7 nAChRs in GH4C1 cells | 0.9 µM | [1] | |
| Brain Penetration (ID50) | Mouse (p.o.) | 8 mg/kg | [1] |
Table 2: In Vivo Efficacy of this compound in Cognitive Models
| Model | Species | Dose (MED) | Effect | Reference |
| Object Recognition Task | Rat, Mouse | 0.3 mg/kg | Enhanced episodic memory | [2] |
| MK-801-induced memory deficit | Rat | 0.3 mg/kg | Reversed memory impairment | [2] |
| PCP-induced cognitive deficit | Mouse | 3.0 mg/kg (subchronic) | Improved cognitive deficits | [14] |
| Morris Water Maze (PCP-induced deficit) | Rat | 1-3 mg/kg | Restored memory deficits | [2] |
Experimental Protocols
In Vitro Assessment of this compound Neuroprotection against Aβ-induced Toxicity in SH-SY5Y cells
This protocol is designed to evaluate the protective effects of this compound on a human neuroblastoma cell line exposed to toxic Aβ oligomers.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid and Brain-Derived Neurotrophic Factor (BDNF) for differentiation
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
This compound
-
MTT or LDH assay kit for cell viability
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid followed by BDNF. Undifferentiated cells can also be used, but the differentiation status should be consistent across experiments.[12]
-
Preparation of Aβ1-42 Oligomers:
-
Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen.
-
Store the resulting peptide film at -80°C.
-
Prior to use, resuspend the peptide film in DMSO to 5 mM and then dilute to the final working concentration in cell culture medium. Incubate at 4°C for 24 hours to promote oligomer formation.
-
-
Treatment:
-
Plate differentiated or undifferentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Add the prepared Aβ1-42 oligomers to the wells at a final concentration known to induce toxicity (e.g., 5-10 µM).
-
Include control wells with vehicle, this compound alone, and Aβ1-42 alone.
-
-
Assessment of Cell Viability:
-
After 24-48 hours of incubation with Aβ1-42, assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the dose-response effect of this compound in protecting against Aβ1-42-induced toxicity.
-
In Vivo Evaluation of this compound in the Morris Water Maze with APP/PS1 Mice
This protocol outlines the assessment of this compound's ability to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls
-
Morris water maze apparatus (circular pool, platform, video tracking software)
-
This compound
-
Vehicle solution (e.g., saline)
Procedure:
-
Animal Groups and Treatment:
-
Morris Water Maze Task:
-
Acquisition Phase (4-5 days):
-
Four trials per day with the hidden platform in a fixed location.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform and allow the mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning.
-
Compare the time spent in the target quadrant during the probe trial to evaluate spatial memory.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the performance of the different groups.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound and its inhibition by amyloid-beta.
Caption: In vivo experimental workflow for testing this compound in APP/PS1 mice.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Alzheimer's disease Aβ peptides is induced by small changes in the Aβ42 to Aβ40 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble Aβ oligomer production and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular localization of amyloid-β peptide in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of SSR180711 and Other α7 Nicotinic Acetylcholine Receptor Agonists
A Guide for Researchers in Neuropharmacology and Drug Development
The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including cognitive deficits in schizophrenia and Alzheimer's disease.[1] Its role in modulating key neurotransmitter systems and its high permeability to calcium ions position it as a pivotal player in synaptic plasticity, learning, and memory.[2] This guide provides a comparative analysis of SSR180711 and other prominent selective α7 nAChR agonists—PNU-282987, A-582941, and EVP-6124 (Encenicline)—to assist researchers in selecting appropriate tools for preclinical and clinical investigation.
Introduction to α7 nAChR Agonists
Agonists targeting the α7 nAChR are sought for their potential to enhance cognitive function and provide neuroprotection.[3][4] These compounds are broadly classified as full or partial agonists, each with distinct profiles of receptor activation and desensitization. The compounds discussed herein are all partial agonists, which offer a potential advantage by activating the receptor without causing the rapid and profound desensitization often associated with full agonists.[1]
This compound , developed by Sanofi-Aventis, is a selective partial agonist with demonstrated efficacy in preclinical models of cognitive impairment.[1][5] PNU-282987 is a well-characterized agonist known for its high selectivity and use in foundational research to probe α7 nAChR function.[6] A-582941 is another partial agonist noted for its cognition-enhancing properties and favorable central nervous system distribution. EVP-6124 (Encenicline) has advanced into clinical trials and is recognized for its ability to potentiate the receptor's response to the endogenous ligand, acetylcholine.[7]
Comparative Pharmacological Data
The following tables summarize key quantitative data for this compound and its comparators, focusing on their binding affinity, functional potency, and selectivity. These parameters are crucial for interpreting experimental results and predicting in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Receptor Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Intrinsic Activity (% of ACh response) |
| This compound | Human | 14[1] | 0.9 - 4.4[1] | 36% - 51%[1] |
| Rat | 22[1] | - | - | |
| PNU-282987 | Rat | 27 | - | - |
| A-582941 | Human | - | 4.26 | 52% |
| Rat | - | 2.45 | 60% | |
| EVP-6124 | Human | 4.33 - 9.98 | - | Partial Agonist[7] |
Note: EC50 and intrinsic activity values can vary based on the expression system and assay conditions (e.g., Xenopus oocytes vs. mammalian cell lines).
Table 2: Selectivity Profile
A critical aspect of α7 nAChR agonist development is selectivity against other receptors, particularly the structurally related serotonin 5-HT3 receptor, to minimize off-target effects.
| Compound | Selectivity Target | Binding Affinity (Ki or IC50, nM) | Fold Selectivity (α7 vs. Target) |
| This compound | 5-HT Transporter | ED₅₀ of 30 mg/kg (ex vivo) for uptake inhibition[8] | Displays partial 5-HT reuptake inhibition[8] |
| PNU-282987 | 5-HT3 Receptor | 4541 (IC50)[9] | ~168-fold (vs. Ki of 27 nM) |
| A-582941 | 5-HT3 Receptor | 150 (Ki) | ~15-fold |
| EVP-6124 | 5-HT3 Receptor | Inhibits by 51% at 10 nM | High affinity for 5-HT3 |
Table 3: Pharmacokinetic Properties
Effective CNS drug action requires sufficient brain penetration and appropriate pharmacokinetic profiles.
| Compound | Key Pharmacokinetic Parameter | Finding |
| This compound | Brain Penetration | Rapidly penetrates the brain (ID50 = 8 mg/kg p.o.)[1] |
| PNU-282987 | In Vivo Occupancy | ED50 to displace [³H]α-bungarotoxin is 5.5 mg/kg[8] |
| A-582941 | CNS Distribution | Excellent distribution to the CNS |
| EVP-6124 | Bioavailability | Oral capsules and solution are bioequivalent; no food effect observed[10] |
| Sex Differences | 30-40% higher exposure in females, attributed to weight differences[10] |
Signaling and Experimental Workflows
Understanding the downstream consequences of receptor activation and the methods used to measure them is fundamental for research in this field.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably Ca²⁺. This calcium signal initiates a cascade of downstream intracellular events. Key signaling pathways implicated in the therapeutic effects of α7 agonists include the PI3K-Akt pathway, which promotes cell survival, and the ERK/MAPK pathway, which is involved in synaptic plasticity and gene expression.[3][11] The receptor can also modulate the JAK2-STAT3 pathway, which is linked to anti-inflammatory responses.[12]
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined α7 nicotinic acetylcholine receptor agonism and partial serotonin transporter inhibition produce antidepressant-like effects in the mouse forced swim and tail suspension tests: a comparison of this compound and PNU-282987 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 10. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease | MDPI [mdpi.com]
SSR180711 for Schizophrenia: A Comparative Analysis of Therapeutic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with established typical and atypical antipsychotics in preclinical models of schizophrenia. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer an objective evaluation of their performance, supported by experimental protocols and mechanistic insights.
Executive Summary
This compound has demonstrated significant promise in preclinical models, particularly in ameliorating cognitive deficits associated with schizophrenia, a domain where current antipsychotics often fall short. It also shows potential in addressing positive and negative symptoms. This guide will delve into the experimental data supporting these claims and compare its mechanistic profile to that of traditional antipsychotics like haloperidol and atypical agents such as risperidone and olanzapine.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies. It is important to note that the data for this compound and the comparator antipsychotics are often from separate studies, which should be considered when interpreting the results.
Table 1: Efficacy of this compound in Preclinical Models of Schizophrenia
| Model | Symptom Domain | Key Finding | Dosage | Citation |
| MK-801-induced cognitive deficit (Novel Object Recognition) | Cognitive | Reversed memory deficits | 0.3 mg/kg | [1] |
| Phencyclidine (PCP)-induced cognitive deficit (Novel Object Recognition) | Cognitive | Significantly improved cognitive deficits | 3.0 mg/kg/day | |
| Neonatal PCP model (Social Interaction) | Negative | Attenuated social interaction deficits | 1-3 mg/kg | |
| Amphetamine-induced hyperlocomotion | Positive | Reversed hyperlocomotion | 1 and 3 mg/kg | [1] |
| Latent Inhibition (LI) disruption by amphetamine | Positive | Reversed amphetamine-induced LI disruption | 1 and 3 mg/kg | [1] |
| Latent Inhibition (LI) persistence by MK-801 | Cognitive | Alleviated abnormally persistent LI | 0.3, 1, 3 mg/kg | [1] |
Table 2: Efficacy of Comparator Antipsychotics in Preclinical Models of Schizophrenia
| Drug | Class | Model | Symptom Domain | Key Finding | Dosage | Citation |
| Haloperidol | Typical | PCP-induced hyperlocomotion | Positive | Inhibited hyperlocomotion | 0.3-1.0 mg/kg | |
| Haloperidol | Typical | MK-801-induced cognitive deficit (Morris Water Maze) | Cognitive | Did not reverse memory deficits | 0.05 mg/kg | |
| Risperidone | Atypical | PCP-induced hyperlocomotion | Positive | Inhibited hyperlocomotion | 0.8-2.4 mg/kg | |
| Risperidone | Atypical | Prepulse Inhibition (PPI) deficit in DBA/2J mice | Positive | Enhanced the effect of risperidone | 0.1-1.0 mg/kg (in combo) | [2] |
| Olanzapine | Atypical | MK-801-induced cognitive deficit (Morris Water Maze) | Cognitive | Reversed memory deficits | 0.05 mg/kg | |
| Olanzapine | Atypical | MK-801-induced hyperactivity | Positive | Attenuated hyperactivity | 0.05, 0.1, 0.2 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Phencyclidine (PCP) and MK-801 Induced Cognitive Deficit Models
These models are widely used to screen for drugs with potential efficacy against cognitive impairment in schizophrenia.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Induction of Deficit: Animals are administered PCP (e.g., 2 mg/kg, i.p.) or MK-801 (e.g., 0.15 mg/kg, i.p.) for a specified period (e.g., 7 consecutive days) to induce cognitive deficits.
-
Treatment: Following the induction phase, animals are treated with the test compound (e.g., this compound, olanzapine, haloperidol) or vehicle.
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).
-
NOR Test: This test assesses recognition memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.
-
MWM Test: This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of water using distal cues. Escape latency and path length are recorded.
-
-
Amphetamine-Induced Hyperlocomotion Model
This model is a primary screen for potential antipsychotic activity, particularly against positive symptoms.
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Procedure:
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arena).
-
Treatment: Animals are pre-treated with the test compound or vehicle.
-
Challenge: After a specified pre-treatment time, animals are challenged with d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: DBA/2J mice are commonly used as they exhibit a natural deficit in PPI.
-
Procedure:
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Treatment: Animals are administered the test compound(s) or vehicle.
-
Testing Session: The session consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound acts as a partial agonist at α7 nAChRs, leading to increased neurotransmitter release and improved cognition.
Caption: Mechanisms of typical and atypical antipsychotics, highlighting their primary receptor targets and clinical effects.
Caption: A generalized workflow for the preclinical evaluation of novel antipsychotic agents in schizophrenia models.
Discussion and Future Directions
This compound demonstrates a promising preclinical profile, particularly for the cognitive and negative symptoms of schizophrenia, which are significant unmet needs in current therapy. Its mechanism of action, centered on the α7 nAChR, offers a distinct advantage over the dopamine-centric approach of traditional antipsychotics. This targeted approach may lead to a better side-effect profile, particularly concerning extrapyramidal symptoms.
However, the lack of direct comparative preclinical studies with first- and second-generation antipsychotics makes a definitive statement on its relative efficacy challenging. Future research should prioritize head-to-head comparisons of this compound with agents like risperidone, olanzapine, and haloperidol in a standardized battery of preclinical models for schizophrenia. Such studies will be crucial in validating its therapeutic potential and guiding its clinical development. Furthermore, while preclinical findings are encouraging, the translation of these results to clinical efficacy in a heterogeneous patient population remains a significant hurdle for all novel therapeutic agents.
References
- 1. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of α7 nicotinic acetylcholine receptor agonists on antipsychotic efficacy in a preclinical mouse model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SSR180711 and Donepezil for the Enhancement of Memory and Attention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct pharmacological agents, SSR180711 and donepezil, which are under investigation for their potential to improve memory and attention. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to support research and development efforts in cognitive enhancement.
Introduction to the Compounds
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its mechanism is centered on directly stimulating a specific subtype of cholinergic receptors implicated in cognitive processes.
Donepezil is a well-established, reversible acetylcholinesterase (AChE) inhibitor.[2] It is clinically approved for the treatment of dementia associated with Alzheimer's disease and works by increasing the overall availability of acetylcholine in the synaptic cleft.[2][3][4]
Mechanism of Action
The two compounds enhance cholinergic signaling through fundamentally different mechanisms. This compound acts as a direct agonist at the α7 nAChR, while donepezil acts indirectly by preventing the breakdown of the endogenous agonist, acetylcholine.
This compound: α7 Nicotinic Acetylcholine Receptor Agonism
This compound binds to and activates α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium (Ca²+). This activation leads to a cascade of downstream signaling events associated with synaptic plasticity and cognitive function. The influx of Ca²+ can activate Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn initiates a phosphorylation cascade involving p38 Mitogen-Activated Protein Kinase (MAPK), MEK1/2, and Extracellular signal-regulated kinase (ERK1/2). Ultimately, this leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for long-term memory formation.
Donepezil: Acetylcholinesterase Inhibition
Donepezil reversibly binds to and inhibits acetylcholinesterase, the enzyme responsible for hydrolyzing acetylcholine (ACh) in the synapse.[2][4] This inhibition leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing signaling at both nicotinic and muscarinic acetylcholine receptors. Beyond this primary mechanism, some studies suggest that donepezil's neuroprotective effects may be mediated through the PI3K/Akt signaling pathway. This pathway can inhibit Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in tau hyperphosphorylation, and modulate apoptosis by downregulating pro-apoptotic proteins (Bax, Caspase-3) and upregulating anti-apoptotic proteins (Bcl-2).
Preclinical Efficacy Data
Direct comparative preclinical trials between this compound and donepezil are limited. The following tables summarize data from separate studies using relevant animal models of cognitive impairment. The primary endpoints often include the discrimination index in the Novel Object Recognition (NOR) test, a measure of episodic memory, and performance in attentional tasks.
Memory Enhancement: Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object from a familiar one. A higher discrimination index (DI) indicates better memory.
| Compound | Animal Model | Dosing | Key Finding | Reference |
| This compound | PCP-treated mice | 3.0 mg/kg/day (subchronic) | Significantly improved PCP-induced cognitive deficits. | [2] |
| This compound | MK-801-treated rats | 0.3 mg/kg (acute) | Reversed MK-801-induced deficits in episodic memory retention. | [1] |
| Donepezil | PCP-treated mice | 0.5 mg/kg | Showed a protective effect on PCP-induced cognitive dysfunction. | [2] |
| Donepezil | PCP-treated rats (abstinent) | 3 mg/kg (acute, p.o.) | No significant effect on PCP-induced deficit in novel object exploration. | [4][5] |
| Donepezil | APP/PS1 transgenic mice | Chronic treatment | Significantly improved cognitive function in the NOR test. | [6] |
Note: The conflicting results for donepezil in PCP models may be due to differences in species (rat vs. mouse) and experimental protocols.
Attention and Cognitive Flexibility: Set-Shifting Tasks
Attentional set-shifting tasks measure executive functions, specifically the ability to adapt to changing rules, a process dependent on the prefrontal cortex.
| Compound | Animal Model | Dosing | Key Finding | Reference |
| This compound | MK-801-treated rats | Not specified | Reversed the MK-801-induced deficit in set-shifting. | |
| Donepezil | Rhesus monkeys | 0.06 mg/kg (lower dose) | Improved flexible learning and reduced perseveration. | [3] |
| Donepezil | Rhesus monkeys | 0.3 mg/kg (higher dose) | Improved attention against distractors but did not improve flexible learning. | [3] |
| Donepezil | 3xTgAD mice | 0.3 mg/kg | Enhanced the ability to sustain attention in a 5-choice serial reaction time test. |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation Phase: The subject (e.g., mouse or rat) is allowed to freely explore an empty, open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): On the following day, the animal is pre-treated with the test compound (this compound, donepezil) or vehicle. It is then placed back into the arena, which now contains two identical objects. The animal is allowed to explore these objects for a defined period.
-
Test Phase (T2): After an inter-trial interval (e.g., 1 to 24 hours), the animal is returned to the arena. One of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: The primary metric is the Discrimination Index (DI), calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility by requiring an animal to learn a discrimination rule and then adapt when the rule changes.
-
Habituation and Training: Animals are typically mildly food-restricted to increase motivation. They are trained to dig in small bowls filled with a specific medium to find a food reward.
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., digging medium: sand vs. paper) to receive a reward.
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor: cinnamon vs. nutmeg). The animal must continue to use the rule from the SD phase and ignore the new dimension.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced (e.g., new digging media and new odors), but the relevant dimension (digging medium) remains the same. The animal must form an "attentional set" for the relevant dimension.
-
Extra-Dimensional Shift (EDS): This is the critical test phase. The previously irrelevant dimension now becomes relevant (e.g., the reward is now associated with a specific odor, regardless of the digging medium). The number of trials required to reach criterion (e.g., 6 consecutive correct choices) during the EDS phase is the primary measure of cognitive flexibility. An increase in trials to criterion indicates a deficit.
Summary and Conclusion
This compound and donepezil represent two distinct strategies for cognitive enhancement. This compound offers a targeted approach by selectively activating α7 nAChRs, a receptor subtype critically involved in learning and memory pathways. Preclinical data, primarily from schizophrenia-related cognitive deficit models, suggest its efficacy in improving both episodic memory and executive function.[1]
Donepezil, through its broad elevation of synaptic acetylcholine, has well-documented, albeit modest, clinical efficacy in improving cognition in dementia.[2] Preclinical studies show its effectiveness in various cognitive tasks, including memory and attention, across different disease models.[2][6] However, its dose-response curve appears complex, with different optimal doses for improving cognitive flexibility versus sustained attention.[3]
The choice between these two approaches for future drug development may depend on the specific cognitive domain being targeted and the underlying pathology of the disease. The direct modulation of α7 nAChR by compounds like this compound may offer a more precise intervention with a potentially different side-effect profile compared to the global cholinergic enhancement provided by AChE inhibitors like donepezil. Further head-to-head preclinical studies using the same animal models and cognitive tasks are necessary to provide a more definitive comparison of their efficacy.
References
- 1. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of donepezil on phencyclidine-induced cognitive deficits in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SSR180711 and Memantine on Cognitive Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and cognitive-enhancing effects of SSR180711 and memantine, supported by preclinical experimental data. While direct head-to-head studies are limited, this document synthesizes available data from studies employing similar cognitive paradigms to facilitate a comparative analysis for research and development purposes.
Overview and Mechanism of Action
This compound and memantine are two distinct pharmacological agents investigated for their potential to ameliorate cognitive deficits. Their primary mechanisms of action, however, target different neurotransmitter systems.
This compound is a selective partial agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Activation of these receptors, which are highly expressed in brain regions critical for cognition such as the hippocampus and prefrontal cortex, is thought to enhance cognitive processes. This compound has been shown to increase the release of several neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory.[4][5]
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8][9] Its primary therapeutic action is believed to be the blockade of excessive or pathological activation of NMDA receptors by glutamate, which can lead to excitotoxicity and neuronal damage.[7][8] By blocking the NMDA receptor channel when it is excessively open, memantine is thought to reduce neuronal noise and improve synaptic function.[7] Memantine is an approved treatment for moderate to severe dementia of the Alzheimer's type.[10][11][12][13] Interestingly, some recent preclinical studies suggest that memantine may also interact with α7 nAChRs, potentially as an antagonist.[14][15][16][17]
Signaling Pathways
The distinct mechanisms of this compound and memantine result in the modulation of different intracellular signaling cascades critical for synaptic plasticity and cognitive function.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Memantine.
Head-to-Head Comparison on Cognitive Tasks
While direct comparative studies are scarce, this section synthesizes data from preclinical studies using analogous cognitive paradigms to assess the efficacy of this compound and memantine.
Object Recognition Task (Episodic Memory)
The novel object recognition task is widely used to assess episodic memory in rodents.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mice | 0.3 - 3.0 mg/kg | Significantly improved cognitive deficits induced by phencyclidine (PCP). | [1] |
| This compound | Rats and Mice | 0.3 mg/kg (MED) | Enhanced episodic memory. | [2] |
| Memantine | Rats | Inactive doses combined with an α7 nAChR agonist | Reversed delay-induced deficits in object recognition. | [18] |
| Memantine | Aged Rats | Subtherapeutic doses combined with an α7 nAChR agonist or PAM | Alleviated age-related decline in recognition memory. | [16] |
Experimental Protocol: Novel Object Recognition Task
-
Habituation: Animals are individually habituated to the testing arena for a set period over several days.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes).
-
Testing/Choice Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.
Caption: Experimental workflow for the Novel Object Recognition Task.
Attentional and Executive Function Tasks
Tasks such as the attentional set-shifting task (ASST) and the psychomotor vigilance task (PVT) are used to assess executive functions and sustained attention.
| Compound | Animal Model | Dosage | Cognitive Task | Key Findings | Reference |
| This compound | Rats | 0.3 mg/kg (MED) | Reversed deficits in selective attention induced by neonatal PCP treatment. | [2] | |
| Memantine | Rats | Inactive doses combined with galantamine | Facilitated set-shifting performance. | [18] | |
| Memantine | Aged Rats | 0.1 and 0.3 mg/kg | Increased the number of correct responses in the PVT, indicating improved precision. | [14] |
Experimental Protocol: Attentional Set-Shifting Task (ASST)
-
Apparatus: A digging paradigm where rats are trained to find a food reward in one of two pots, which have different odors and digging media.
-
Discrimination Stages: Rats learn a series of discriminations, initially simple, then compound.
-
Set-Shifting: The critical test involves an intradimensional shift (new exemplars of the same rule) and an extradimensional shift (the relevant dimension for finding the reward changes, e.g., from odor to digging medium). The number of trials to criterion is the primary measure of cognitive flexibility.
Summary and Future Directions
Both this compound and memantine have demonstrated pro-cognitive effects in preclinical models, albeit through different primary mechanisms of action. This compound, as an α7 nAChR partial agonist, appears to directly enhance cholinergic and glutamatergic neurotransmission, improving performance in tasks of episodic memory and attention.[1][2][3][4][5]
Memantine, an NMDA receptor antagonist, is effective in models of dementia and age-related cognitive decline, primarily by mitigating excitotoxicity.[10][12][19] Interestingly, recent evidence suggests a potential interaction of memantine with the α7 nAChR, which may contribute to its cognitive-enhancing effects, particularly when used in combination with α7 nAChR agonists.[15][16][17][18]
Key Comparative Points:
-
Primary Target: this compound targets the α7 nAChR, while memantine's primary target is the NMDA receptor.
-
Therapeutic Indication: Memantine is approved for Alzheimer's disease, whereas this compound has been investigated for cognitive deficits in schizophrenia.
-
Mechanism of Cognitive Enhancement: this compound appears to act as a direct cognitive enhancer by augmenting neurotransmission. Memantine is thought to improve cognitive function by reducing pathological neuronal activity.
Future research should focus on direct head-to-head comparisons of these compounds in a wider range of cognitive domains and animal models. Furthermore, exploring the synergistic potential of combining NMDA receptor modulators with α7 nAChR agonists could pave the way for novel therapeutic strategies for a variety of cognitive disorders.
References
- 1. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localized infusions of the partial alpha 7 nicotinic receptor agonist this compound evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. The Effect of Memantine on Cognitive Function and Behavioral and Psychological Symptoms in Mild-to-Moderate Alzheimer's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 14. Differential cognitive enhancer effects of acetylcholinesterase inhibitors and memantine on age-related deficits in vigilance and sustained attention: a preclinical validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The combination of memantine and galantamine improves cognition in rats: The synergistic role of the α7 nicotinic acetylcholine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Unlocking Cognitive Enhancement: A Comparative Guide to SSR180711 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-cognitive effects of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist. We delve into its cross-species validation and benchmark its performance against other notable nicotinic receptor agonists, supported by experimental data and detailed methodologies.
This compound has emerged as a promising agent for treating cognitive deficits. Its mechanism centers on the activation of α7 nAChRs, which are pivotal in various cognitive processes. This guide synthesizes preclinical and clinical findings to offer a comprehensive overview of its efficacy and comparative standing in the field of cognitive enhancement.
Quantitative Data Comparison
To facilitate a clear comparison, the following tables summarize the binding affinities and pro-cognitive effects of this compound and its alternatives across various experimental paradigms.
Table 1: Binding Affinity and Potency of Nicotinic Acetylcholine Receptor Agonists
| Compound | Target Receptor | Species | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Intrinsic Activity (%) |
| This compound | α7 nAChR | Human | 14 [1] | 0.9 [1] | 36 [1] |
| Rat | 22 [1] | 4.4 [1] | 51 [1] | ||
| PNU-282987 | α7 nAChR | Rat | 27[2] | - | 100[3] |
| A-582941 | α7 nAChR | Human | 16.7[4] | - | - |
| Rat | 10.8[4] | - | - | ||
| TC-1827 | α4β2 nAChR | - | - | 2.1[5] | - |
| Varenicline | α4β2 nAChR (partial), α7 nAChR (full) | - | - | - | - |
| ABT-126 | α7 nAChR | - | - | - | - |
Table 2: Pro-cognitive Effects in the Novel Object Recognition (NOR) Test
| Compound | Species | Model | Dosage | Key Findings |
| This compound | Rat, Mouse | Normal | 0.3 mg/kg | Enhanced episodic memory. [6] |
| Rat | MK-801-induced deficit | 0.3 mg/kg | Reversed memory deficits. [6] | |
| Mouse | PCP-induced deficit | 3.0 mg/kg/day (subchronic) | Significantly improved cognitive deficits. [7] | |
| PNU-282987 | Mouse | CIH-induced cognitive dysfunction | 5 mg/kg | Significantly increased discrimination index (0.180 ± 0.105 vs. -0.141 ± 0.125 for CIH group).[8] |
| TC-1827 | Mouse | Normal | 3 mg/kg | Increased recognition index to ~69% from ~52% in vehicle controls.[5] |
CIH: Chronic Intermittent Hypoxia; MK-801 and PCP are NMDA receptor antagonists used to induce cognitive deficits.
Table 3: Pro-cognitive Effects in the Morris Water Maze (MWM) Test
| Compound | Species | Model | Dosage | Key Findings |
| This compound | Rat | MK-801 or PCP-induced deficit | 1-3 mg/kg | Restored memory deficits. [6] |
| PNU-282987 | Mouse | CIH-induced cognitive dysfunction | 5 mg/kg | Significantly shortened escape latency and increased platform crossings.[8] |
| A-582941 | Aged 3xTg-AD Mouse | Alzheimer's Disease | 12 mg/kg/day | Restored cognition to the level of non-transgenic mice.[3] |
3xTg-AD: Triple-transgenic model of Alzheimer's disease.
Table 4: Effects on Long-Term Potentiation (LTP)
| Compound | Preparation | Concentration/Dosage | Key Findings |
| This compound | Rat and Mouse Hippocampal Slices | 0.3 µM | Increased LTP in the CA1 field; transformed early LTP into late LTP. [9] |
| TC-1827 | Rat Hippocampal Slices | - | Increased early LTP but did not affect late LTP.[9] |
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the molecular mechanisms and experimental procedures involved in assessing the pro-cognitive effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral tests cited in this guide.
Novel Object Recognition (NOR) Test
This test assesses episodic memory in rodents based on their innate preference for novelty.[10]
-
Habituation:
-
Individually acclimate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes in the absence of any objects. This is typically done for 1-2 days prior to the training phase.[1]
-
-
Training (T1):
-
Place two identical objects in the arena.
-
Allow the animal to freely explore the objects for a predetermined period (e.g., 5-10 minutes).[1]
-
The time spent exploring each object (defined as sniffing or touching the object with the nose and/or forepaws) is recorded.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for the same duration as in the training phase.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and has a preference for the novel one.
-
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral assay to study hippocampal-dependent spatial learning and memory in rodents.[11]
-
Apparatus:
-
A large circular pool (120-180 cm in diameter) is filled with water made opaque with non-toxic paint.[12][13]
-
An escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool.
-
Various visual cues are placed around the room to serve as spatial references.
-
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.[13]
-
In each trial, the animal is released into the water from one of four quasi-random starting positions, facing the wall of the pool.[11]
-
The animal is allowed to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).[11]
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the visual cues.
-
The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).[13]
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.
-
In Vitro Electrophysiology (LTP Recording)
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory.
-
Slice Preparation:
-
Rodents are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
A stable baseline of fEPSPs is recorded for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP is induced by high-frequency stimulation (HFS), such as a tetanus of 100 Hz for 1 second.
-
The fEPSP slope is monitored for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
The fEPSP slope is expressed as a percentage of the pre-HFS baseline.
-
A sustained increase in the fEPSP slope after HFS is indicative of LTP.
-
Comparative Efficacy and Concluding Remarks
The preclinical data strongly support the pro-cognitive effects of this compound across different species and in various models of cognitive impairment. Its ability to enhance episodic memory, reverse induced memory deficits, and potentiate synaptic plasticity underscores its therapeutic potential.
When compared to other nicotinic agonists, this compound demonstrates a robust and broad-spectrum efficacy profile. While direct head-to-head clinical comparisons are lacking, the preclinical evidence suggests that α7 nAChR partial agonists like this compound hold significant promise. The activation of downstream signaling pathways, including ERK1/2 and CREB, appears to be a common mechanism for the cognitive-enhancing effects of α7 nAChR agonists.[4]
It is important to note that while extensive preclinical data for this compound exists, publicly available results from human clinical trials specifically investigating its pro-cognitive effects are limited. In contrast, other agents like DMXB-A and ABT-126 have progressed to clinical trials in patient populations, with varying degrees of success.
This guide provides a foundational comparison based on available scientific literature. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to other cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using the MATRICS to guide development of a preclinical cognitive test battery for research in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Evaluating the Selectivity of SSR180711 Against Other nAChR Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, against other nAChR subtypes. The data presented is compiled from published experimental findings to offer an objective evaluation of its selectivity profile.
Comparative Selectivity Profile of this compound
This compound demonstrates a high and selective affinity for the α7 nAChR subtype.[1][2] The following tables summarize its binding affinity (Ki) and functional activity (EC50/IC50) in comparison to other nAChR subtypes.
Binding Affinity (Ki)
Radioligand binding assays have been utilized to determine the affinity of this compound for various nAChR subtypes. The data clearly indicates a significantly higher affinity for the α7 subtype.
| nAChR Subtype | Ligand | Species | Ki (nM) | Reference |
| α7 | This compound | Human | 14 | [1][2][3] |
| α7 | This compound | Rat | 22 | [1][2] |
| α4β2 | This compound | Human | >10,000 | |
| α1β1δγ (muscle type) | This compound | Human | >10,000 | |
| α3β4 | This compound | Human | >10,000 |
Table 1: Comparative binding affinities of this compound for various nAChR subtypes.
Functional Activity (EC50/IC50)
Functional assays, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and calcium flux assays in cell lines, have characterized this compound as a partial agonist at the human α7 nAChR.[2] In contrast, it shows minimal to no activity at other tested nAChR subtypes and the structurally related 5-HT3A receptor at concentrations up to 10 µM.
| nAChR Subtype/Receptor | Assay Type | Species | Activity | EC50/IC50 (µM) | Intrinsic Activity | Reference |
| α7 | TEVC (Xenopus oocytes) | Human | Partial Agonist | 4.4 | 51% (vs ACh) | [2] |
| α7 | Calcium Flux (GH4C1 cells) | Human | Partial Agonist | 0.9 | 36% (vs ACh) | [2] |
| α4β2 | Functional Assay | Human | No significant activity | >10 | - | |
| α3β4 | Functional Assay | Human | No significant activity | >10 | - | |
| α1β1δγ (muscle type) | Functional Assay | Human | No significant activity | >10 | - | |
| 5-HT3A | Functional Assay | Human | No significant activity | >10 | - |
Table 2: Functional activity of this compound at various nAChR subtypes and the 5-HT3A receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for nAChR Subtypes
This protocol outlines a competitive binding assay to determine the Ki of a test compound against various nAChR subtypes.
Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., human α7, α4β2, α3β4, α1β1δγ).
-
Radioligand specific for the subtype (e.g., [³H]α-bungarotoxin for α7, [³H]epibatidine or [³H]cytisine for α4β2 and α3β4).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of this compound at nAChR subtypes expressed in Xenopus oocytes.
Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the human nAChR of interest.
-
Micropipettes and a microinjection system.
-
TEVC setup, including an amplifier, electrodes, and data acquisition system.
-
Recording solution (e.g., ND96).
-
Agonist (e.g., Acetylcholine) and test compound (this compound).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: Apply a known concentration of the natural agonist (e.g., acetylcholine) to elicit a baseline current response.
-
Test Compound Application: After a washout period, apply varying concentrations of this compound to the oocyte and record the resulting current.
-
Data Analysis: Plot the current response as a function of the this compound concentration to generate a dose-response curve. Determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response. Calculate the intrinsic activity by comparing the maximal response of this compound to that of the full agonist (acetylcholine).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the α7 nAChR and a general workflow for evaluating ligand selectivity.
Caption: Signaling pathway of the α7 nAChR activated by this compound.
Caption: Experimental workflow for determining nAChR subtype selectivity.
Conclusion
The available data from binding and functional assays consistently demonstrate that this compound is a potent partial agonist with high selectivity for the α7 nAChR subtype over other neuronal and muscle-type nAChRs, as well as the 5-HT3A receptor. This selectivity profile makes this compound a valuable research tool for investigating the physiological and pathological roles of the α7 nAChR and a promising candidate for therapeutic development targeting this specific receptor.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has long stood as a promising target for treating cognitive deficits in neurological and psychiatric disorders. This guide provides a comparative analysis of two selective α7 nAChR partial agonists: SSR180711, a compound with extensive preclinical characterization, and encenicline (formerly EVP-6124), which advanced through extensive clinical trials. By examining their preclinical data and clinical outcomes, we aim to provide valuable insights into the translational challenges of developing α7 nAChR agonists.
Preclinical Profile of this compound: A Strong Candidate That Remained Preclinical
This compound, developed by Sanofi-Aventis, demonstrated a promising preclinical profile, suggesting its potential as a pro-cognitive agent. Despite robust preclinical data, extensive searches have yielded no evidence of this compound entering human clinical trials. Its development appears to have been discontinued before reaching the clinical phase.
Binding Affinity and Functional Activity
This compound exhibits high and selective affinity for the α7 nAChR.[1] In functional assays, it acts as a partial agonist, meaning it activates the receptor but with a lower maximal effect than a full agonist. This property is often sought after to minimize receptor desensitization and potential side effects associated with excessive receptor activation.
| Parameter | Species | Value |
| Binding Affinity (Ki) | Rat | 22 nM |
| Human | 14 nM | |
| Functional Activity (EC50) | Human α7 nAChR (Xenopus oocytes) | 4.4 µM |
| Human α7 nAChR (GH4C1 cells) | 0.9 µM | |
| Intrinsic Activity | Human α7 nAChR (Xenopus oocytes) | 51% |
| Human α7 nAChR (GH4C1 cells) | 36% | |
| Data compiled from preclinical studies.[1] |
In Vivo Efficacy in Animal Models
Preclinical studies in rodents demonstrated the potential of this compound to enhance cognitive function and modulate neurotransmitter systems relevant to schizophrenia and Alzheimer's disease.
| Animal Model | Effect of this compound | Key Findings |
| Object Recognition Test (Rats & Mice) | Enhanced episodic memory | Effective at doses as low as 0.3 mg/kg.[2] |
| MK-801-induced Memory Deficit (Rats) | Reversed cognitive deficits | Restored performance in the object recognition task.[2] |
| Phencyclidine (PCP)-induced Cognitive Deficits (Rats) | Ameliorated deficits in attention and memory | Reversed impairments in the Morris water maze and other cognitive tasks.[2] |
| Latent Inhibition Models of Schizophrenia (Rats) | Alleviated abnormally persistent latent inhibition | Suggests potential for both pro-cognitive and antipsychotic effects.[3] |
| Microdialysis in Freely Moving Rats | Increased extracellular acetylcholine and dopamine in the prefrontal cortex and hippocampus | Demonstrates modulation of key neurotransmitter systems.[1] |
Encenicline (EVP-6124): A Journey Through Clinical Trials
Encenicline, developed by FORUM Pharmaceuticals (formerly EnVivo Pharmaceuticals), progressed through a comprehensive clinical development program for cognitive impairment in schizophrenia and Alzheimer's disease. While initial Phase II studies showed promise, the Phase III program was ultimately discontinued.
Clinical Trial Outcomes in Schizophrenia
Encenicline was investigated as a co-therapy to existing antipsychotic medications to address the cognitive symptoms of schizophrenia.
This 12-week, randomized, double-blind, placebo-controlled study evaluated two doses of encenicline in patients with schizophrenia.[4][5]
| Endpoint | Encenicline 0.27 mg | Encenicline 0.9 mg | Placebo |
| Primary: CogState Overall Cognition Index (OCI) (Cohen's d) | 0.257 (p=0.034) | 0.093 (p=0.255) | - |
| Secondary: Schizophrenia Cognition Rating Scale (SCoRS) Total Score (p-value) | 0.970 | 0.011 | - |
| Secondary: PANSS Negative Subscale (p-value) | - | 0.028 | - |
| Secondary: PANSS Cognition Impairment Domain (Cohen's d) | 0.19 | 0.40 (p=0.0098) | - |
| Data from a Phase II study in patients with schizophrenia.[4][5] |
Two large-scale, 26-week, randomized, double-blind, placebo-controlled Phase III trials were conducted to confirm the efficacy and safety of encenicline.[6]
| Endpoint | Outcome |
| Primary: MATRICS Consensus Cognitive Battery (MCCB) Neurocognitive Composite (NCC) Score | No statistically significant difference between encenicline and placebo. |
| Primary: Schizophrenia Cognition Rating Scale (SCoRS) | No statistically significant difference between encenicline and placebo. |
| Outcome of the Phase III program in schizophrenia.[6] |
The Phase III program for encenicline in schizophrenia failed to meet its primary endpoints, showing no significant improvement in cognitive function compared to placebo.[6]
Clinical Trial Outcomes in Alzheimer's Disease
Encenicline was also evaluated for its potential to improve cognition and function in patients with mild to moderate Alzheimer's disease.
This 24-week, randomized, double-blind, placebo-controlled study assessed three doses of encenicline in patients with Alzheimer's disease.[7]
| Endpoint | Encenicline 0.3 mg | Encenicline 1.0 mg | Encenicline 2.0 mg | Placebo |
| Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13) | Positive trend | Positive trend | Statistically significant improvement (p=0.0189) | - |
| Primary: Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) | Positive trend | Positive trend | Statistically significant improvement (p=0.0253) | - |
| Results from a Phase IIb study in patients with Alzheimer's disease. |
The Phase IIb study in Alzheimer's disease showed promising results, with the highest dose of encenicline demonstrating statistically significant improvements in both cognitive and functional measures.
Two large Phase III trials were initiated to confirm the Phase II findings in a larger patient population.[8] However, these trials were placed on clinical hold by the FDA and subsequently discontinued due to the emergence of serious gastrointestinal adverse events in a small number of patients.
Experimental Protocols
Preclinical Studies of this compound
-
Binding Assays: Radioligand binding assays were performed using rat and human brain tissues to determine the affinity of this compound for the α7 nAChR.
-
Functional Assays: Electrophysiological recordings in Xenopus oocytes and GH4C1 cells expressing human α7 nAChRs were used to measure the agonist activity of the compound.
-
Animal Models of Cognition: Standard behavioral paradigms such as the object recognition test, Morris water maze, and latent inhibition models were employed to assess the pro-cognitive and potential antipsychotic effects of this compound in rodents.
-
Microdialysis: In vivo microdialysis in freely moving rats was used to measure changes in extracellular levels of neurotransmitters in specific brain regions following drug administration.
Clinical Trials of Encenicline
-
Patient Population: Patients diagnosed with schizophrenia or schizoaffective disorder, on stable doses of atypical antipsychotic medication, with evidence of cognitive impairment.
-
Primary Efficacy Endpoint (Phase II): Change from baseline in the CogState Overall Cognition Index (OCI).[5]
-
Primary Efficacy Endpoints (Phase III): Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) Neurocognitive Composite (NCC) Score and the Schizophrenia Cognition Rating Scale (SCoRS).[6]
-
Secondary Endpoints: Included the Positive and Negative Syndrome Scale (PANSS) and other measures of cognitive and daily functioning.
-
Patient Population: Patients with a diagnosis of mild to moderate probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 12 and 24.
-
Primary Efficacy Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies with treatment durations of 12 to 26 weeks.
Signaling Pathways and Experimental Workflows
Conclusion
The story of this compound and encenicline highlights the significant challenges in translating promising preclinical findings into clinically effective treatments. This compound showcased a strong preclinical rationale for its development, yet for reasons that are not publicly available, it did not proceed to clinical trials. Encenicline, on the other hand, navigated the clinical trial process to Phase III, demonstrating the complexities of demonstrating efficacy and ensuring safety in large patient populations. The ultimate failure of the encenicline program underscores the difficulties in targeting the α7 nAChR for cognitive enhancement. Future research in this area will need to carefully consider factors such as patient selection, dose-response relationships, and the potential for adverse events to successfully bring a novel α7 nAChR modulator to patients in need.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. | BioWorld [bioworld.com]
Replicating and Validating Published Findings on the α7 Nicotinic Acetylcholine Receptor Agonist SSR180711: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). To facilitate the replication and validation of these findings, this document presents a comparative analysis of this compound with other notable α7 nAChR agonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Efficacy and Potency of α7 nAChR Agonists
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its alternatives, providing a quantitative basis for comparison.
Table 1: In Vitro Binding Affinity and Functional Activity of α7 nAChR Agonists
| Compound | Receptor/Species | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Intrinsic Efficacy (% of ACh response) |
| This compound | Human α7 nAChR | 14 ± 1[1] | 4.4 (Xenopus oocytes) / 0.9 (GH4C1 cells)[1] | 51% (Xenopus oocytes) / 36% (GH4C1 cells)[1] |
| Rat α7 nAChR | 22 ± 4[1] | - | - | |
| A-582941 | Human α7 nAChR | 16.7[2] | 4.26 (Xenopus oocytes)[3][4] | 52%[3][4] |
| Rat α7 nAChR | 10.8[2] | 2.45 (Xenopus oocytes)[3][4] | 60%[3][4] | |
| PNU-282987 | Rat α7 nAChR | 26[5][6] | - | - |
| TC-5619 | Rat Hippocampus α7 nAChR | 1[7] | - | Full Agonist[7][8][9] |
| Human HEK α7/RIC3 cells | 1[7] | - | - |
Table 2: In Vivo Efficacy of α7 nAChR Agonists in Preclinical Models
| Compound | Animal Model | Behavioral Test | Effective Dose (mg/kg) | Observed Effect |
| This compound | Rat | Object Recognition | 0.3[10] | Reversal of MK-801-induced memory deficit[10] |
| Rat | Morris Water Maze | 1-3[10] | Restoration of MK-801 or PCP-induced memory deficits[10] | |
| Rat | Latent Inhibition | 0.3, 1, 3[11] | Alleviation of abnormally persistent LI produced by MK-801[11] | |
| A-582941 | Mouse | Inhibitory Avoidance | 0.01, 0.1, 1.0 (µmol/kg) | Improved memory consolidation[4] |
| TC-5619 | Rat | Novel Object Recognition | Wide dose range | Long-lasting enhancement of memory[7][9] |
| Mouse (transgenic) | Prepulse Inhibition | 0.1, 0.3 | Correction of impaired prepulse inhibition[7] |
Experimental Protocols
To aid in the replication of the key findings, this section provides detailed methodologies for essential in vitro and in vivo experiments.
α7 nAChR Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity of a compound to the α7 nAChR.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
[3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin as radioligand
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known α7 nAChR ligand (e.g., 30 µM this compound).[12]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 150 minutes) to reach equilibrium.[12]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of the test compound's effect on α7 nAChR ion channel activity.
Objective: To determine the EC50 and intrinsic efficacy of a test compound at the human α7 nAChR expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Intracellular solution (e.g., containing KCl, EGTA, HEPES)
-
Test compound (e.g., this compound)
-
Acetylcholine (ACh)
-
Patch-clamp amplifier and data acquisition system
-
Micropipette puller and polisher
Procedure:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Place an oocyte in the recording chamber perfused with the recording solution.
-
Approach the oocyte with the micropipette and form a high-resistance seal (giga-seal) with the oocyte membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application: Apply increasing concentrations of the test compound or ACh to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of the agonist.
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration.
-
Construct a concentration-response curve and fit it with a sigmoidal function to determine the EC50 value.
-
Calculate the intrinsic efficacy by comparing the maximal response of the test compound to the maximal response of the full agonist, ACh.
-
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique enables the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To measure the effect of this compound on extracellular acetylcholine (ACh) and glutamate levels in the prefrontal cortex of rats.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (this compound)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of ACh and glutamate in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the levels before and after drug administration.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of a test compound on recognition memory.
Procedure:
-
Habituation: Individually place each rat in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.
-
Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the rat to explore them for a specific duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour to 24 hours). Administer the test compound or vehicle before or after the familiarization phase, depending on the experimental design.
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set duration (e.g., 3-5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory.
Objective: To evaluate the effect of a test compound on spatial learning and memory.
Procedure:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (Training): For several consecutive days, place the rat in the pool from different starting locations and allow it to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Drug Administration: Administer the test compound or vehicle before each daily training session or before the probe trial.
-
Data Analysis: During the acquisition phase, record the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound via α7 nAChR activation.
Caption: Workflow for in vitro characterization of α7 nAChR agonists.
Caption: Workflow for in vivo evaluation of α7 nAChR agonists.
References
- 1. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. rndsystems.com [rndsystems.com]
- 6. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist this compound in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Partial and Full α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and certain types of pain.[1][2][3] The development of agonists that selectively target this receptor is a key area of research. These agonists can be broadly categorized as full agonists and partial agonists, each with distinct pharmacological profiles and therapeutic potential. This guide provides an objective comparison of partial versus full α7 nAChR agonists, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Understanding Full vs. Partial Agonism at the α7 nAChR
A full agonist is a ligand that binds to and activates the α7 nAChR to its maximal capacity, eliciting the strongest possible physiological response. In contrast, a partial agonist binds to and activates the receptor but produces a submaximal response, even at saturating concentrations.[4] This fundamental difference in efficacy has significant implications for both the therapeutic applications and the potential side-effect profiles of these compounds. While full agonists may offer robust receptor activation, they also carry a higher risk of receptor desensitization and potential toxicity. Partial agonists, with their ceiling effect, may provide a more modulated and sustained therapeutic action with a potentially wider therapeutic window.
Quantitative Comparison of α7 nAChR Agonists
The following table summarizes key quantitative parameters for representative full and partial α7 nAChR agonists, providing a basis for direct comparison of their performance. Data has been compiled from various electrophysiological and functional assays.
| Agonist Type | Compound | EC50 (µM) | Imax (% of ACh) | Desensitization | Reference |
| Full Agonist | PNU-282987 | 0.1 - 1.0 | ~100% | Rapid | [2][5][6] |
| Full Agonist | Choline | 100 - 500 | ~90-100% | Rapid | [7] |
| Partial Agonist | GTS-21 (DMXB-A) | 5 - 15 | ~10-40% | Slower than full agonists | [2][5][6] |
| Partial Agonist | Varenicline | ~0.2 | ~30-60% (α4β2)* | Moderate | [8] |
*Note: Varenicline is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. Its partial agonist activity at the more widespread α4β2 subtype contributes to its overall pharmacological profile.
Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of calcium ions (Ca2+). This initial signal triggers a cascade of downstream intracellular signaling pathways that are crucial for the receptor's diverse physiological effects. The diagram below illustrates the key signaling cascades initiated by α7 nAChR activation.
Caption: α7 nAChR agonist signaling cascade.
Experimental Protocols
Objective comparison of partial and full α7 nAChR agonists relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for characterizing the potency and efficacy of nAChR agonists.
Workflow Diagram:
Caption: Workflow for TEVC analysis of α7 agonists.
Methodology:
-
Oocyte Preparation: Harvest and enzymatically defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.[7][9]
-
-
Agonist Application:
-
Prepare a series of agonist concentrations (both full and partial) in Ringer's solution.
-
Apply each concentration to the oocyte for a defined period while recording the elicited current.
-
Ensure adequate washout periods between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 (potency) and Imax (efficacy).
-
Measure the rate of current decay in the presence of the agonist to quantify desensitization.
-
Intracellular Calcium Imaging
This method allows for the high-throughput screening and characterization of agonist-induced calcium influx in a cellular context.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells) in 96-well black-walled, clear-bottom plates.
-
Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[10]
-
Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader or a high-content imaging system.[11][12]
-
Agonist Addition: Add varying concentrations of the full and partial agonists to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
-
Data Analysis:
-
Calculate the peak fluorescence change from baseline for each agonist concentration.
-
Generate concentration-response curves to determine the EC50 for calcium mobilization.
-
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used in rodents to assess recognition memory, a cognitive domain often enhanced by α7 nAChR agonists.[8][13][14]
Methodology:
-
Habituation: Individually place each animal (e.g., mouse or rat) in an open-field arena for 5-10 minutes to allow for acclimation to the environment.[14][15][16]
-
Training (Familiarization) Phase:
-
Administer the test compound (full agonist, partial agonist, or vehicle) at a predetermined time before the training phase.
-
Place two identical objects in the arena and allow the animal to explore them freely for a set period (e.g., 5-10 minutes).
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI between treatment groups.
-
Auditory Sensory Gating (P50) Test
This electrophysiological test in rodents or humans assesses the ability to filter out redundant auditory information, a process often impaired in schizophrenia and potentially improved by α7 nAChR agonists.[1][17][18][19]
Methodology:
-
Electrode Implantation (for rodent studies): Surgically implant recording electrodes over the hippocampus or cortex.
-
Stimulus Presentation: Present pairs of identical auditory clicks (S1 and S2) with an inter-stimulus interval of 500 ms.[17][18]
-
EEG Recording: Record the auditory evoked potentials (AEPs) in response to the click pairs.
-
Data Analysis:
-
Identify and measure the amplitude of the P50 wave (in humans) or its rodent analogue (N40) for both the S1 (conditioning) and S2 (test) stimuli.
-
Calculate the P50 gating ratio (S2 amplitude / S1 amplitude). A ratio closer to zero indicates better sensory gating.
-
Compare the gating ratios between drug-treated and vehicle-treated groups.
-
Logical Relationship between Agonist Type and Therapeutic Outcome
The choice between a partial and a full α7 nAChR agonist is a critical decision in drug development, with each having a distinct theoretical advantage depending on the therapeutic goal.
Caption: Decision logic for agonist selection.
Conclusion
The distinction between partial and full α7 nAChR agonists is not merely academic but has profound implications for therapeutic development. Full agonists offer the potential for maximal receptor stimulation, which may be advantageous in conditions requiring a robust and immediate response. However, this comes with the risk of receptor desensitization and a narrower therapeutic index. Partial agonists, by their nature, provide a "ceiling" to the level of receptor activation, which can lead to a more sustained and modulated physiological effect with a potentially improved safety profile. The choice of agonist will ultimately depend on the specific pathophysiology of the disease being targeted and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of novel α7 nAChR agonists, facilitating the development of safer and more effective therapies.
References
- 1. Sensory gating of auditory evoked potentials in rats: effects of repetitive stimulation and the interstimulus interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues | MDPI [mdpi.com]
- 5. α7nAChR agonist GTS-21 engages the GLP-1 incretin hormone axis to lower levels of blood glucose in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 18. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
- 19. Translational utility of rodent hippocampal auditory gating in schizophrenia research: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SSR180711: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of SSR180711, a potent and selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₇BrN₂O₂ |
| Molecular Weight | 325.21 g/mol |
| Appearance | Solid |
| Class | Brominated Heterocyclic Compound, Phenoxy Compound |
| CAS Number | 298198-52-4[1] |
Experimental Protocols: Proper Disposal Procedure for this compound
Due to its classification as a brominated heterocyclic organic compound, this compound requires specific disposal methods. It is imperative to avoid drain or general trash disposal. The following protocol outlines the mandatory steps for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.
2. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of bromine.[1]
-
It must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated organic waste, acidic waste, or basic waste to prevent unintended chemical reactions.
3. Waste Collection:
-
Collect all solid waste containing this compound, including contaminated lab supplies (e.g., weighing paper, pipette tips), in the designated halogenated waste container.
-
For solutions of this compound, pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.
-
Ensure the waste container is properly sealed to prevent the release of vapors.
4. Storage:
-
Store the sealed halogenated waste container in a well-ventilated, designated satellite accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
5. Disposal:
-
Arrange for the pickup and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Handling of SSR180711: A Guide to Personal Protective Equipment and Safe Disposal
For researchers, scientists, and drug development professionals working with the novel neuroactive compound SSR180711, ensuring a safe laboratory environment is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that treats the compound as potentially hazardous is the most prudent course of action. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Understanding the Risk: A Precautionary Approach
Given that this compound is a novel chemical entity, comprehensive toxicological data may not be readily available. Therefore, a thorough risk assessment should be the initial step before any handling of the compound.[1][2] This involves evaluating potential routes of exposure—inhalation, skin contact, ingestion, and injection—and assuming the compound could have adverse health effects until proven otherwise.[1]
The hierarchy of controls should always be applied, prioritizing engineering and administrative controls to minimize exposure. Personal Protective Equipment (PPE) serves as the crucial final layer of defense.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect against a range of potential hazards when the full risk profile of a substance is unknown.[1] The following table summarizes the recommended PPE for handling this compound, based on general best practices for novel compounds.
| PPE Component | Specification/Standard | Purpose |
| Hand Protection | Disposable Nitrile Gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[3] |
| Eye and Face Protection | Safety Goggles with side shields (ANSI Z87.1 compliant) | Protects eyes from chemical splashes, dust, or aerosols.[4] |
| Face Shield (worn over safety goggles) | Offers an additional layer of protection for the entire face, especially when there is a higher risk of splashes or aerosol generation.[3][5] | |
| Body Protection | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | N95 Respirator or higher (if handling powders or potential for aerosolization) | Minimizes the risk of inhaling fine particles or aerosols. The specific type of respirator should be determined by a risk assessment.[6] |
Operational Plan: A Step-by-Step Workflow for Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.[1]
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste should be collected in a dedicated, clearly labeled, and sealed container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name of the compound (this compound).
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
Disposal Procedure:
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.[4][7]
-
Professional Disposal Service: Hazardous waste should be disposed of through a licensed and approved waste management contractor.[8]
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or its contaminated waste in sinks or regular trash bins.[9][10]
By adhering to these stringent safety protocols, researchers can significantly minimize the risk of exposure and contribute to a safe and responsible laboratory environment when working with novel compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. twu.edu [twu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
